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  • Product: 1-Bromo-3-chloro-2-methylpropan-2-ol
  • CAS: 66466-56-6

Core Science & Biosynthesis

Foundational

1-bromo-3-chloro-2-methylpropan-2-ol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 1-bromo-3-chloro-2-methylpropan-2-ol Executive Summary This technical guide provides a comprehensive analysis of 1-bromo-3-chloro-2-methylpropan-2-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-bromo-3-chloro-2-methylpropan-2-ol

Executive Summary

This technical guide provides a comprehensive analysis of 1-bromo-3-chloro-2-methylpropan-2-ol (CAS No. 66466-56-6), a polyhalogenated tertiary alcohol. As a member of the halohydrin family of compounds, it possesses a unique structural arrangement with a hydroxyl group and halogen atoms on adjacent carbons, leading to distinct reactivity.[1][2] This document delineates its molecular structure, physicochemical properties, core chemical reactivity, and potential synthetic pathways. Furthermore, it furnishes detailed, field-proven protocols for its analytical characterization, designed for researchers, scientists, and professionals in drug development. The guide emphasizes the causality behind experimental choices and establishes a framework for its safe handling and potential application as a versatile synthetic intermediate.

Molecular Structure and Identification

Chemical Identity

The fundamental identity of this compound is established by its unique combination of functional groups: a tertiary alcohol, a bromomethyl group, and a chloromethyl group, all attached to a central quaternary carbon.

  • Systematic IUPAC Name : 1-bromo-3-chloro-2-methylpropan-2-ol

  • CAS Number : 66466-56-6[3]

  • Molecular Formula : C₄H₈BrClO[3][4]

  • Molecular Weight : 187.46 g/mol [3]

  • Synonyms : 2-Propanol, 1-bromo-3-chloro-2-methyl-[3]

  • InChI Key : FMFMHARQNAZPBB-UHFFFAOYSA-N[3]

Structural Representation

The structure features a central carbon atom bonded to a methyl group (-CH₃), a hydroxyl group (-OH), a bromomethyl group (-CH₂Br), and a chloromethyl group (-CH₂Cl). This tertiary alcohol structure is sterically hindered, which influences its reactivity. The presence of two different halogens on adjacent primary carbons offers multiple sites for nucleophilic attack, making it a potentially valuable building block in organic synthesis.

Caption: 2D representation of 1-bromo-3-chloro-2-methylpropan-2-ol.

Physicochemical Properties

Experimental data for this specific compound is not widely published. The properties listed below are a combination of computed data from chemical databases and inferred characteristics based on the general properties of halohydrins.[1]

Summary of Properties
PropertyValue / DescriptionSource
Molecular Formula C₄H₈BrClO[3][4]
Molecular Weight 187.46 g/mol [3]
Physical State Expected to be a colorless liquid or low-melting solid at room temperature.[1]
Solubility The presence of the hydroxyl group suggests high water solubility, likely miscible.[1]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 20.2 Ų[3]
XLogP3-AA 1.1[3]
Discussion of Properties
  • Polarity and Solubility : As a halohydrin, the molecule contains both a polar hydroxyl group capable of hydrogen bonding and polar carbon-halogen bonds.[1] This dual character imparts significant overall molecular polarity, suggesting good solubility in water and other polar solvents.[1]

  • Acidity : The hydroxyl group's acidity is expected to be enhanced compared to a typical tertiary alcohol. This is due to the strong negative inductive effect (-I effect) of the vicinal bromine and chlorine atoms, which stabilizes the resulting alkoxide conjugate base.[1] This increased acidity allows for deprotonation under milder basic conditions, a key factor in its chemical reactivity.

Chemical Properties and Reactivity

The chemical behavior of 1-bromo-3-chloro-2-methylpropan-2-ol is dominated by the interplay between the tertiary hydroxyl group and the adjacent primary halides.

Core Reactivity: Base-Induced Epoxide Formation

A hallmark reaction of halohydrins is their conversion to epoxides upon treatment with a base.[2][5] This proceeds via an intramolecular Sₙ2 reaction.

Mechanism :

  • The base (e.g., potassium hydroxide) deprotonates the acidic hydroxyl group to form an alkoxide ion.

  • The resulting nucleophilic alkoxide attacks one of the adjacent electrophilic carbons bearing a halogen atom.

  • The halide (bromide or chloride) is displaced as a leaving group, resulting in the formation of a three-membered epoxide ring.

Given the two different halogens, a mixture of epoxide products is possible, though the better leaving group (bromide) is typically displaced preferentially.

Epoxide_Formation start 1-bromo-3-chloro-2-methylpropan-2-ol alkoxide Intermediate Alkoxide start->alkoxide Deprotonation base Base (e.g., KOH) base->alkoxide epoxide 2-(bromomethyl)-2-(chloromethyl)oxirane + KBr/KCl + H₂O alkoxide->epoxide Intramolecular Sₙ2 (Halide displacement) Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output alkene 3-chloro-2-methylprop-1-ene (CAS 563-47-3) reaction Electrophilic Addition (Bromonium Ion Formation) alkene->reaction reagents NBS (Bromine Source) + H₂O/DMSO (Solvent) reagents->reaction attack Nucleophilic Attack by H₂O (Markovnikov Regioselectivity) reaction->attack product 1-bromo-3-chloro-2-methylpropan-2-ol attack->product purification Workup & Purification (e.g., Extraction, Distillation) product->purification

Caption: Proposed workflow for the synthesis of the target compound from an alkene precursor.

Analytical and Characterization Protocols

To ensure the identity, purity, and structural integrity of 1-bromo-3-chloro-2-methylpropan-2-ol, a multi-technique analytical approach is required.

Protocol: Purity Assessment by Gas Chromatography (GC)
  • Causality : GC is the method of choice for analyzing volatile and semi-volatile organic compounds. An Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds, making it ideal for detecting the target analyte and any halogenated impurities with high precision. [6][7]

  • Methodology :

    • Sample Preparation : Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Instrument : Gas chromatograph equipped with an ECD.

    • Column : A mid-polarity capillary column (e.g., DB-1701 or equivalent, 30 m x 0.25 mm x 0.25 µm) is suitable for resolving halogenated alcohols.

    • Inlet : Split/splitless injector at 250°C with a split ratio of 50:1.

    • Carrier Gas : Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

    • Oven Program :

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Final hold: Hold at 240°C for 5 minutes.

    • Detector : ECD at 300°C.

    • Data Analysis : Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Structural Confirmation by NMR Spectroscopy
  • Causality : Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • Methodology :

    • Sample Preparation : Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • ¹H NMR (Proton NMR) :

      • Expected Signals :

        • A sharp singlet around ~1.4-1.6 ppm (3H), corresponding to the methyl (-CH₃) protons.

        • A singlet (or two doublets if diastereotopic) around ~3.6-3.8 ppm (2H) for the chloromethyl (-CH₂Cl) protons.

        • A singlet (or two doublets if diastereotopic) around ~3.4-3.6 ppm (2H) for the bromomethyl (-CH₂Br) protons.

        • A broad singlet, variable chemical shift (~2-4 ppm), for the hydroxyl (-OH) proton, which will disappear upon D₂O exchange.

    • ¹³C NMR (Carbon NMR) :

      • Expected Signals :

        • A quaternary carbon signal (~70-80 ppm) for the carbon bearing the -OH group.

        • A signal for the methyl carbon (~25-30 ppm).

        • A signal for the chloromethyl carbon (~45-55 ppm).

        • A signal for the bromomethyl carbon (~35-45 ppm).

Protocol: Functional Group ID by FT-IR Spectroscopy
  • Causality : Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. [8]

  • Methodology :

    • Sample Preparation : Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to form a thin film.

    • Data Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹.

    • Expected Key Absorptions :

      • O-H Stretch : A strong, broad band in the region of 3500-3200 cm⁻¹.

      • C-H Stretch : Sharp bands in the region of 3000-2850 cm⁻¹.

      • C-O Stretch : A strong band in the region of 1150-1050 cm⁻¹ (characteristic of tertiary alcohols).

      • C-Cl Stretch : A band in the region of 800-600 cm⁻¹.

      • C-Br Stretch : A band in the region of 600-500 cm⁻¹.

Safety and Handling

Specific toxicological data for 1-bromo-3-chloro-2-methylpropan-2-ol is not available. [3]Therefore, precautions must be based on the properties of similar halogenated organic compounds.

  • General Precautions : Handle only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).

  • Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation. [9][10]* Storage : Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

Applications in Research and Development

1-bromo-3-chloro-2-methylpropan-2-ol is a promising intermediate for organic synthesis. Its trifunctional nature allows for sequential and selective chemical transformations.

  • Epoxide Synthesis : As detailed, it is a direct precursor to 2-(bromomethyl)-2-(chloromethyl)oxirane, a highly functionalized epoxide that can be used to introduce a quaternary center into more complex molecules.

  • Polyfunctional Molecules : The differential reactivity of the C-Br and C-Cl bonds, along with the tertiary alcohol, allows for the stepwise introduction of various nucleophiles, leading to the synthesis of diverse substituted propanols. These products could be of interest in the development of pharmaceuticals, agrochemicals, and specialty polymers.

References

  • Halohydrin - Grokipedia. (n.d.).
  • PubChem. (n.d.). 1-Bromo-3-chloro-2-methylpropan-2-ol. National Center for Biotechnology Information.
  • Guidechem. (n.d.). 1-BROMO-3-CHLORO-2-METHYL-2-PROPANOL 66466-56-6 wiki.
  • Wikipedia. (2023). Halohydrin.
  • American Chemical Society. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 1-Bromo-3-chloro-2-methylpropane. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-2-methylpropane for synthesis.
  • Chemistry Steps. (2024). Halohydrins from Alkenes.
  • Allen. (2025). Halohydrin: Definition, Synthesis, Regioselectivity and Applications.
  • Testbook. (n.d.). Halohydrin - Definition, Synthesis, Regioselectivity, Applications, and FAQs.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-2-methylpropane.
  • ChemicalBook. (n.d.). 1-Bromo-3-chloro-2-methylpropane(6974-77-2) IR2 spectrum.
  • ChemicalBook. (n.d.). 1-Bromo-3-chloro-2-methylpropane CAS#: 6974-77-2.
  • ResearchGate. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection.
  • Merck Millipore. (n.d.). 1-Bromo-3-chloro-2-methylpropane for synthesis.
  • SpectraBase. (n.d.). 1-Bromo-3-chloro-2-methyl-propane - Optional[1H NMR] - Chemical Shifts.
  • Chemsrc. (2025). 1-Bromo-3-chloro-2-methylpropane CAS#:6974-77-2.
  • NIST. (n.d.). Propane, 1-bromo-3-chloro-2-methyl-. NIST WebBook.
  • PubMed. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection.
  • Benchchem. (2025). Application Note: Laboratory Scale Preparation of 1-Chloro-2-methyl-2-propanol.
  • Guidechem. (n.d.). 1-Bromo-3-chloro-2-methylpropane 6974-77-2 wiki.
  • NIST. (n.d.). 1-bromo-3-chloropropan-2-ol. NIST WebBook.
  • The University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
  • Google Patents. (n.d.). CN1166822A - Preparation of halogenated alcohols.
  • TCI AMERICA. (n.d.). 1-Bromo-3-chloro-2-methylpropane.
  • ECHA. (n.d.). 1-bromo-3-chloro-2-methylpropane.

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Exploratory

The Synthetic Utility of 1-Bromo-3-chloro-2-methylpropan-2-ol: A Mechanistic Guide to Epoxide Formation

Abstract This technical guide provides an in-depth analysis of the mechanism of action of 1-bromo-3-chloro-2-methylpropan-2-ol, a versatile halohydrin intermediate in organic synthesis. We will explore the core mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 1-bromo-3-chloro-2-methylpropan-2-ol, a versatile halohydrin intermediate in organic synthesis. We will explore the core mechanistic principles governing its transformation into the valuable epoxide, 2-(chloromethyl)-2-methyloxirane. This guide will dissect the chemoselectivity of the reaction, detailing the preferential displacement of the bromide leaving group and the kinetics of the intramolecular SN2 reaction. Furthermore, a comprehensive experimental protocol is provided, alongside a discussion of potential competing reactions and the synthetic applications of the resulting functionalized epoxide. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: The Strategic Importance of Functionalized Halohydrins

Halohydrins are a class of organic compounds containing both a halogen and a hydroxyl group on adjacent carbon atoms. Their utility in organic synthesis is well-established, primarily as precursors to epoxides through base-induced intramolecular cyclization. The compound 1-bromo-3-chloro-2-methylpropan-2-ol presents a particularly interesting case study due to its unique structural features: a tertiary alcohol, and two different halogens, bromine and chlorine, attached to primary carbons. These features introduce elements of chemoselectivity and provide a pathway to the synthetically useful, functionalized epoxide, 2-(chloromethyl)-2-methyloxirane. This epoxide serves as a valuable building block for the synthesis of more complex molecules, including resins, adhesives, and pharmaceutical intermediates.

Core Mechanistic Pathway: An Intramolecular Williamson Ether Synthesis

The primary mechanism of action for 1-bromo-3-chloro-2-methylpropan-2-ol in the presence of a base is an intramolecular SN2 reaction, a variation of the Williamson ether synthesis.[1] This process can be broken down into two key steps: deprotonation and intramolecular nucleophilic attack.

The Initial Acid-Base Reaction: Formation of the Alkoxide

The reaction is initiated by the deprotonation of the tertiary hydroxyl group by a strong, non-nucleophilic base.[2] Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed for this purpose to minimize competing intermolecular SN2 reactions.[2][3] The tertiary nature of the alcohol influences its pKa, but it readily undergoes deprotonation to form a tertiary alkoxide intermediate.

Chemoselectivity: The Role of the Leaving Group

With two potential leaving groups, bromide and chloride, the regiochemical outcome of the cyclization is determined by the relative leaving group ability of the two halogens. In SN2 reactions, the rate is influenced by the stability of the leaving group as an anion. Weaker bases are better leaving groups because they can better stabilize the negative charge.[4]

When comparing the conjugate acids, hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[5] This indicates that the bromide ion (Br⁻) is a weaker base and therefore a more stable anion than the chloride ion (Cl⁻).[5][6] Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond. This results in a significantly faster SN2 reaction at the carbon bearing the bromine.[7]

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Leaving Group Ability
I⁻HI-10Excellent
Br⁻ HBr -9 Good
Cl⁻ HCl -7 Moderate
F⁻HF3.2Poor
Table 1: Comparison of Halide Leaving Group Abilities.[5][8]
The Intramolecular SN2 Attack

Once the alkoxide is formed, the negatively charged oxygen atom acts as a potent nucleophile. It attacks the adjacent carbon atom bearing the bromine atom in a backside attack, characteristic of an SN2 mechanism.[9] This concerted step involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond, leading to the formation of a strained three-membered epoxide ring and the displacement of the bromide ion.[2][10] The proximity of the nucleophile and the electrophile within the same molecule makes this intramolecular reaction kinetically favorable.[2]

Figure 1: Mechanism of Epoxide Formation. A two-step process involving deprotonation followed by an intramolecular SN2 reaction.

Experimental Protocol: Synthesis of 2-(chloromethyl)-2-methyloxirane

This protocol outlines a standard laboratory procedure for the synthesis of 2-(chloromethyl)-2-methyloxirane from 1-bromo-3-chloro-2-methylpropan-2-ol.

Materials:

  • 1-bromo-3-chloro-2-methylpropan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under an inert atmosphere, followed by careful decantation. Anhydrous THF is then added to the flask.

  • Addition of Halohydrin: A solution of 1-bromo-3-chloro-2-methylpropan-2-ol (1.0 equivalent) in anhydrous THF is prepared and added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C to neutralize any unreacted sodium hydride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2-(chloromethyl)-2-methyloxirane.

G Experimental Workflow A Setup inert atmosphere flask with NaH in anhydrous THF B Cool to 0 °C (ice bath) A->B C Add halohydrin solution dropwise B->C D Warm to room temperature and stir for 2-4 hours C->D E Monitor reaction (TLC or GC-MS) D->E F Quench with saturated NH₄Cl (aq) at 0 °C E->F G Extract with diethyl ether F->G H Wash with brine, dry (MgSO₄), and filter G->H I Concentrate under reduced pressure H->I J Purify by fractional distillation I->J

Figure 2: Experimental Workflow. A step-by-step diagram for the synthesis of 2-(chloromethyl)-2-methyloxirane.

Competing Reactions and Mechanistic Nuances

While the intramolecular SN2 reaction is the dominant pathway, it is important to consider potential side reactions.

  • Elimination (E2) Reactions: The use of a sterically hindered base like potassium tert-butoxide could potentially lead to an E2 elimination reaction, although this is generally less favorable for primary halides.

  • Intermolecular SN2 Reactions: If a nucleophilic base such as sodium hydroxide is used, it can compete with the intramolecular reaction, leading to the formation of a diol as a byproduct.[2] This underscores the importance of selecting a strong, non-nucleophilic base.

Synthetic Applications of 2-(chloromethyl)-2-methyloxirane

The product of this reaction, 2-(chloromethyl)-2-methyloxirane, is a highly versatile synthetic intermediate. The strained epoxide ring is susceptible to ring-opening by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity makes it a valuable precursor in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[11]

Conclusion

The mechanism of action of 1-bromo-3-chloro-2-methylpropan-2-ol in organic synthesis is a prime example of a chemoselective, intramolecular SN2 reaction. The superior leaving group ability of the bromide ion dictates the regiochemical outcome, leading to the efficient formation of 2-(chloromethyl)-2-methyloxirane. A thorough understanding of this mechanism, coupled with careful selection of reaction conditions to mitigate side reactions, allows for the effective utilization of this halohydrin as a precursor to a valuable and versatile functionalized epoxide.

References

  • Organic Chemistry Tutor. (2020, March 31). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). On the Epoxidation of Alkenes. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, November 25). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1 [Video]. Retrieved from [Link]

  • Bickelhaupt, F. M., & van der Wijst, T. (2017). Nucleophilic Substitution (S N 2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 6(4), 448–461. [Link]

  • Garber, K. (2017, February 15). CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins [Video]. YouTube. [Link]

  • American Chemical Society. (2024, May 29). Origin of Chemoselectivity of Halohydrin Dehalogenase-Catalyzed Epoxide Ring-Opening Reactions. ACS Catalysis. [Link]

  • Chegg. (2019, January 29). Solved Part A Base-promoted cyclization of halohydrins is. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.598-09-4,2-(Chloromethyl)-2-methyloxirane Suppliers. Retrieved from [Link]

  • Chemistry Steps. (2024, November 8). Halohydrins from Alkenes. Retrieved from [Link]

  • Beilstein-Institut. (2022, August 29). Electrogenerated base-promoted cyclopropanation using alkyl 2-chloroacetates. Beilstein Journal of Organic Chemistry. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(chloromethyl)-2-methyloxirane. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(chloromethyl)-2-methyloxirane (C4H7ClO). Retrieved from [Link]

  • Cook, S. P., & Baik, M.-H. (2018). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-2-methyloxirane. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1).... Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 5). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. Chemical Science. [Link]

  • The Organic Chemistry Tutor. (2023, March 11). SN2 Intramolecular Reactions [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2025, June 13). SN2 Reaction Mechanism. Retrieved from [Link]

  • NV Classes. (2019, July 25). Intramolecular SN2 Reaction [Video]. YouTube. [Link]

Sources

Foundational

Vibrational Profiling of 1-Bromo-3-chloro-2-methylpropan-2-ol: A Technical Guide to Infrared Spectroscopy

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), polyhalogenated tertiary alcohols like 1-bromo-3-chloro-2-methylpropan-2-ol frequently serve as critical reactive intermediates. Ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), polyhalogenated tertiary alcohols like 1-bromo-3-chloro-2-methylpropan-2-ol frequently serve as critical reactive intermediates. Verifying the structural integrity of this molecule requires precise analytical techniques. Infrared (IR) spectroscopy offers a rapid, non-destructive method to map the functional architecture of this compound.

This whitepaper provides an in-depth technical framework for interpreting the IR absorption bands of 1-bromo-3-chloro-2-methylpropan-2-ol. By bridging quantum vibrational mechanics with practical benchtop methodologies, this guide equips researchers with a self-validating protocol for structural confirmation.

Structural Elucidation & Vibrational Causality

To accurately interpret the IR spectrum of 1-bromo-3-chloro-2-methylpropan-2-ol, one must understand the physical causality driving its molecular vibrations. The molecule features a tertiary carbinol core bonded to a methyl group, a chloromethyl group, and a bromomethyl group.

The Hydroxyl Group and Hydrogen Bonding

The O-H bond acts as a quantum harmonic oscillator. In its liquid state, 1-bromo-3-chloro-2-methylpropan-2-ol forms a dynamic network of intermolecular hydrogen bonds. This interaction draws electron density away from the covalent O-H bond, lowering its force constant ( k ). Consequently, the absorption shifts to a lower wavenumber compared to a free gas-phase alcohol, and the continuous distribution of varying H-bond lengths creates a broad, strong peak between 3550 and 3200 cm⁻¹[1].

The Tertiary Carbinol Core

The C-O stretching mode does not vibrate in isolation; it couples strongly with adjacent C-C stretches. In a tertiary carbinol, the central carbon is anchored by three heavy alkyl groups. This steric crowding and the increased reduced mass of the vibrating system shift the asymmetric C-C-O stretch to a significantly higher frequency (1210–1100 cm⁻¹) than that of primary (1075–1000 cm⁻¹) or secondary alcohols[2],[3].

Halogen Fingerprints and Hooke's Law

The carbon-halogen stretching frequencies are textbook demonstrations of Hooke's Law ( ν∝k/μ​ ). Because the reduced mass ( μ ) of the C-Br system is significantly larger than that of the C-Cl system, less energy is required to excite the heavier C-Br bond. As a result, the C-Cl stretch appears at higher wavenumbers (850–550 cm⁻¹), while the heavier C-Br stretch is pushed deeper into the far-IR region (690–515 cm⁻¹)[4].

Quantitative Spectral Profiling

The quantitative data for the expected vibrational modes of 1-bromo-3-chloro-2-methylpropan-2-ol are summarized in Table 1.

Table 1: Expected IR Absorption Bands for 1-bromo-3-chloro-2-methylpropan-2-ol

Functional GroupVibration ModeExpected Range (cm⁻¹)Intensity & ShapeStructural Causality
O-H Stretch3550 – 3200Strong, BroadIntermolecular H-bonding of the tertiary hydroxyl group.
C-H Stretch3000 – 2840Medium, Sharpsp³ hybridized alkane C-H bonds (methyl and methylene).
C-H Bend (Deformation)1465 / 1380Medium, SharpMethylene scissoring (~1465) and methyl symmetric bend (~1380).
C-H Wag (-CH₂X)1300 – 1150Weak to MediumHalogen-adjacent methylene wagging.
C-O Stretch1210 – 1100Strong, SharpAsymmetric C-C-O stretch of the tertiary carbinol.
C-Cl Stretch850 – 550Strong, SharpAlkyl chloride bond vibration.
C-Br Stretch690 – 515Strong, SharpAlkyl bromide bond vibration (shifted lower due to high mass).

Note: The fingerprint region (1300–500 cm⁻¹) will exhibit significant overlap between the C-O stretch, C-H wagging, and the upper bounds of the C-Cl stretch. High-resolution instrumentation is required to resolve these peaks.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the modern standard for analyzing liquid intermediates. The following protocol is designed as a self-validating system , ensuring that every step inherently checks for errors before proceeding.

Step 1: Instrument Initialization & System Blank Validation
  • Action: Purge the FTIR spectrometer with dry nitrogen. Clean the diamond ATR crystal using HPLC-grade isopropanol and allow it to evaporate completely. Acquire a background scan (air).

  • Self-Validation Check: The software must report a baseline variance of <0.01 absorbance units. The complete absence of peaks in the 3000–2800 cm⁻¹ and 3550–3200 cm⁻¹ regions confirms a pristine, uncontaminated crystal. If peaks are present, re-cleaning is mandatory.

Step 2: Sample Application & Pathlength Validation
  • Action: Dispense 1–2 microliters of liquid 1-bromo-3-chloro-2-methylpropan-2-ol directly onto the center of the ATR crystal. Ensure the liquid fully covers the evanescent wave interface.

  • Self-Validation Check: Monitor the live preview interferogram. The absolute intensity of the strongest peak (the C-O stretch at ~1150 cm⁻¹) must fall between 0.4 and 0.8 absorbance units. If the intensity is <0.4, sample contact is insufficient; if >0.8, the detector is saturated and the sample volume must be reduced.

Step 3: Spectral Acquisition
  • Action: Scan from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹. (Crucial: Ensure the detector supports the far-IR edge down to 400 cm⁻¹ to capture the full C-Br band).

Step 4: Post-Processing & Atmospheric Suppression Validation
  • Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam. Perform a baseline correction.

  • Self-Validation Check: Inspect the 2400–2300 cm⁻¹ region. The absence of sharp doublet peaks confirms that atmospheric CO₂ was successfully purged and background subtraction was mathematically effective.

Diagnostic Workflow

To streamline the identification process during high-throughput synthesis, researchers can utilize the following logical decision matrix to verify the presence of 1-bromo-3-chloro-2-methylpropan-2-ol.

Diagnostic_Pathway Start Acquire Spectrum (4000 - 400 cm⁻¹) OH_Band Broad Band 3550-3200 cm⁻¹? (O-H Stretch) Start->OH_Band CO_Band Strong Band 1210-1100 cm⁻¹? (Tertiary C-O Stretch) OH_Band->CO_Band Present Reject Investigate Impurities / Alternative Structure OH_Band->Reject Absent Halogen_Band Bands at 850-550 & 690-515 cm⁻¹? (C-Cl & C-Br Stretches) CO_Band->Halogen_Band Present CO_Band->Reject Absent Confirmed Verified: 1-bromo-3-chloro-2-methylpropan-2-ol Halogen_Band->Confirmed Present Halogen_Band->Reject Absent

Figure 1: Diagnostic IR workflow for validating 1-bromo-3-chloro-2-methylpropan-2-ol.

References

  • IR Spectrum Table & Chart | Sigma-Aldrich Source: ResearchGate URL
  • Source: orgchemboulder.
  • Alcohols—The Rest of the Story Source: Spectroscopy Online URL
  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols Source: Spectroscopy Online URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Characterization of 1-Bromo-3-chloro-2-methylpropan-2-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 1-Bromo-3-chloro-2-methylpropan-2-ol (CAS: 66466-56-6) Executive Summary & Synthetic Rationale 1-Bromo-3-chloro-2-methylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 1-Bromo-3-chloro-2-methylpropan-2-ol (CAS: 66466-56-6)

Executive Summary & Synthetic Rationale

1-Bromo-3-chloro-2-methylpropan-2-ol is a highly versatile, bifunctional halohydrin utilized as a critical building block in the synthesis of complex epoxides, active pharmaceutical ingredients (APIs), and custom specialty chemicals[1]. The presence of orthogonal halogens (chlorine and bromine) alongside a tertiary hydroxyl group provides a unique scaffold for sequential, site-selective nucleophilic substitutions and cross-coupling reactions.

The most robust and scalable method for synthesizing this compound relies on the electrophilic addition of hypobromous acid (HOBr)—typically generated in situ using N-Bromosuccinimide (NBS) and water—across the double bond of 3-chloro-2-methylpropene (methallyl chloride)[2]. This reaction proceeds via a Markovnikov addition, ensuring high regioselectivity.

Physicochemical Profiling

Understanding the physical parameters of the target molecule is critical for designing downstream purification workflows (e.g., vacuum distillation parameters) and storage conditions.

PropertyValueReference / Source
CAS Registry Number 66466-56-6[1],[2]
Molecular Formula C₄H₈BrClO[1]
Molecular Weight 187.46 g/mol [1],[2]
Exact Mass 185.945 g/mol [1]
Density 1.606 g/cm³[1]
Boiling Point 210 °C at 760 mmHg[1]
Topological Polar Surface Area 20.2 Ų[2]
XLogP3 1.37[1]

Mechanistic Pathway

The synthesis relies on a well-established halohydrin formation mechanism. The electrophilic bromine atom from NBS attacks the electron-rich alkene of methallyl chloride, forming a transient, positively charged bromonium ion. Water, acting as a nucleophile, subsequently attacks the more substituted tertiary carbon (which bears more partial positive charge), resulting in the regioselective formation of the tertiary alcohol.

G A 3-Chloro-2-methylpropene (Precursor: 563-47-3) B Bromonium Ion Intermediate A->B NBS (Br+) Electrophilic Attack C 1-Bromo-3-chloro- 2-methylpropan-2-ol B->C H2O Nucleophilic Attack (Markovnikov)

Fig 1: Regioselective halohydrin synthesis via bromonium intermediate.

Validated Experimental Protocol

The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure scientific integrity and high yield.

Materials Required
  • Starting Material: 3-Chloro-2-methylpropene (Methallyl chloride)[2]

  • Reagents: N-Bromosuccinimide (NBS, recrystallized), Deionized Water

  • Solvents: Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) as a co-solvent, Ethyl Acetate (EtOAc) for extraction.

  • Quenching Agent: 10% aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology

Step 1: Reaction Setup and Solvation

  • Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and an addition funnel.

  • Add 3-chloro-2-methylpropene (1.0 equivalent, 100 mmol) to a solvent mixture of THF and H₂O (1:1 v/v, 200 mL total).

  • Causality Check: The biphasic nature of water and the organic precursor requires a co-solvent like THF to ensure homogeneity, which prevents localized concentration gradients and minimizes dibromide side-product formation.

Step 2: Electrophilic Addition

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Begin portion-wise addition of NBS (1.05 equivalents, 105 mmol) over 45 minutes.

  • Causality Check: NBS addition must be controlled. The formation of the bromonium ion is exothermic. Maintaining the temperature below 10 °C prevents the competitive elimination reactions and preserves the regioselectivity of the nucleophilic attack by water.

Step 3: In-Process Control (IPC)

  • Allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 2 hours.

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2) or GC-MS. The reaction is deemed complete when the methallyl chloride peak is fully consumed. Do not proceed to workup until conversion is >98% to avoid challenging separations.

Step 4: Quenching and Extraction

  • Quench the reaction by adding 50 mL of 10% aqueous sodium thiosulfate.

  • Causality Check: Thiosulfate reduces any unreacted NBS or trace molecular bromine ( Br2​ ) into water-soluble bromide salts, preventing continued halogenation during the concentration phase.

  • Extract the aqueous layer with EtOAc (3 x 100 mL). Combine the organic layers.

  • Wash the combined organics with brine (100 mL) to remove residual water and THF, then dry over anhydrous magnesium sulfate (MgSO₄).

Step 5: Purification

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C).

  • Purify the crude oil via fractional vacuum distillation. Note: The boiling point is 210 °C at atmospheric pressure[1]; high vacuum is required to distill the product at a lower temperature to prevent thermal degradation.

References

Sources

Application

Application Note: 1-Bromo-3-chloro-2-methylpropan-2-ol as a Regioselective Synthetic Intermediate in Drug Development

Executive Summary & Mechanistic Rationale In advanced pharmaceutical synthesis, mixed halohydrins serve as highly versatile bifunctional building blocks. Specifically, 1-bromo-3-chloro-2-methylpropan-2-ol (CAS: 66466-56-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In advanced pharmaceutical synthesis, mixed halohydrins serve as highly versatile bifunctional building blocks. Specifically, 1-bromo-3-chloro-2-methylpropan-2-ol (CAS: 66466-56-6) offers a unique strategic advantage over symmetrical dihalohydrins due to its differential leaving group kinetics[1].

The core utility of this intermediate lies in its regioselective intramolecular cyclization. When subjected to basic conditions, the tertiary alcohol is deprotonated to form a reactive alkoxide intermediate. According to Baldwin's rules for ring closure (3-exo-tet), this alkoxide will perform an intramolecular S_N2 attack. Because the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, bromide acts as a superior leaving group. This kinetic disparity ensures that the cyclization strictly displaces the bromide ion, yielding 2 (CAS: 598-09-4) in high purity, while leaving the chloromethyl group intact for downstream functionalization[3][4].

Physicochemical Profiling

Understanding the physical properties of 1-bromo-3-chloro-2-methylpropan-2-ol is critical for optimizing reaction conditions, particularly in biphasic solvent systems where partition coefficients dictate reaction rates.

Table 1: Physicochemical Properties of 1-Bromo-3-chloro-2-methylpropan-2-ol [3][5][6]

PropertyValue
CAS Registry Number 66466-56-6
Molecular Formula C₄H₈BrClO
Molecular Weight 187.46 g/mol
Boiling Point 210 °C (at 760 mmHg)
Density 1.606 g/cm³
Flash Point 80.8 °C
Topological Polar Surface Area (TPSA) 20.2 Ų
XLogP3 1.37

Table 2: Base & Solvent Optimization for Epoxidation (Representative IPC Data)

Base SystemSolvent SystemTemp (°C)Yield (%)Regioselectivity (Cl-epoxide : Br-epoxide)
NaOH (20% aq)DCM + TBAB (PTC)0 - 5>92%>99:1
K₂CO₃ (solid)Acetone2575%95:5
NaH (dispersion)THF (anhydrous)085%98:2

(Note: Biphasic conditions with a phase transfer catalyst (PTC) maximize regioselectivity by controlling the effective concentration of the alkoxide intermediate).

Mechanistic Pathway: Regioselective Epoxidation

The following diagram illustrates the kinetic pathways driving the regioselective formation of the epoxide. The major pathway (solid line) highlights the preferential displacement of the bromide ion.

G A 1-Bromo-3-chloro- 2-methylpropan-2-ol (Halohydrin) B Alkoxide Intermediate (Deprotonation) A->B Base (e.g., NaOH) C 2-(Chloromethyl)- 2-methyloxirane (Major Product) B->C Intramolecular SN2 (k_Br >> k_Cl) D 2-(Bromomethyl)- 2-methyloxirane (Minor/Trace) B->D Intramolecular SN2 (Trace)

Figure 1: Mechanistic pathway of regioselective epoxidation driven by differential leaving groups.

Experimental Protocols

Protocol A: Biphasic Synthesis of 2-(Chloromethyl)-2-methyloxirane

This self-validating protocol utilizes a biphasic system to prevent the hydrolysis of the newly formed epoxide[4]. The use of a Phase Transfer Catalyst (PTC) ensures efficient deprotonation at the organic-aqueous interface.

Materials:

  • 1-Bromo-3-chloro-2-methylpropan-2-ol (1.0 eq)

  • Sodium Hydroxide (20% w/w aqueous solution, 1.5 eq)

  • Dichloromethane (DCM) (Reaction solvent)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, PTC)

Step-by-Step Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel. Purge the system with nitrogen.

  • Charge Organic Phase: Dissolve 1-bromo-3-chloro-2-methylpropan-2-ol and TBAB in DCM (approx. 5 volumes). Cool the mixture to 0–5 °C using a chiller.

  • Base Addition (Exothermic Control): Add the 20% NaOH solution dropwise via the addition funnel over 45 minutes. Causality Note: Strict temperature control (<10 °C) is mandatory to prevent thermal degradation and unwanted polymerization of the highly strained epoxide ring[4].

  • Biphasic Reaction: Increase the stirring rate to >400 rpm to maximize interfacial surface area. Stir for 2 hours at 5 °C.

  • In-Process Control (IPC): Sample the organic layer and analyze via GC-MS. The reaction is validated when the halohydrin peak disappears and the target epoxide peak (m/z 106.5) emerges[2].

  • Workup: Halt stirring and allow phase separation. Decant the lower organic layer. Extract the aqueous layer once with fresh DCM. Combine the organic layers and wash with brine to neutralize the pH.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <30 °C). Purify the crude product via vacuum distillation (bp 60 °C at 40 mmHg) to yield pure 2-(chloromethyl)-2-methyloxirane[2].

Protocol B: Downstream Sequential Functionalization

The resulting 2-(chloromethyl)-2-methyloxirane is a potent electrophile. The epoxide ring is highly strained and susceptible to regioselective nucleophilic attack at the less hindered terminal carbon, followed by subsequent displacement of the primary chloride[4].

Workflow N1 2-(Chloromethyl)-2-methyloxirane (Key Building Block) N2 Regioselective Ring Opening (Nucleophile 1: e.g., 1° Amine) N1->N2 N3 1-Amino-3-chloro- 2-methylpropan-2-ol Derivative N2->N3 3-exo-tet equivalent ring opening N4 Intramolecular Cyclization or Cross-Coupling (Nucleophile 2) N3->N4 N5 Target API Scaffold (Heterocycle / Amino Alcohol) N4->N5 Cl displacement

Figure 2: Downstream synthetic workflow for generating complex API scaffolds via sequential attacks.

Step-by-Step Procedure (Ring Opening):

  • Dissolve 2-(chloromethyl)-2-methyloxirane (1.0 eq) in anhydrous methanol.

  • Add a primary amine (e.g., isopropylamine, 1.2 eq) slowly at room temperature.

  • Heat the mixture to 40 °C for 4 hours. Causality Note: The nucleophile attacks the less sterically hindered epoxide CH₂ carbon, generating a secondary amine with a tertiary alcohol and an intact chloromethyl group.

  • Monitor via TLC (stain with Ninhydrin). Upon completion, evaporate the solvent to isolate the 1-amino-3-chloro-2-methylpropan-2-ol derivative, ready for the next synthetic step (e.g., cyclization to an azetidine or morpholine derivative).

References

  • Guidechem. "1-BROMO-3-CHLORO-2-METHYL-2-PROPANOL 66466-56-6 wiki". 1

  • Echemi. "1-bromo-3-chloro-2-methyl-2-propanol". 5

  • Guidechem (Es). "1-BROMO-3-CLORO-2-METIL-2-PROPANOL 66466-56-6 wiki - Es". Includes citation: Pugia, M.; Knudsen, B. E.; Cason, C. V.; Bartsch, R. A. Journal of Organic Chemistry, 1987, vol. 52, # 4 p. 541 - 547. 3

  • PubChem. "1-Bromo-3-chloro-2-methylpropan-2-ol | C4H8BrClO | CID 2777001". National Institutes of Health. 6

  • Chemical Synthesis Database. "2-(chloromethyl)-2-methyloxirane". 2

  • CymitQuimica. "CAS 598-09-4: 2-(Chloromethyl)-2-methyloxirane". 4

Sources

Method

Application Note: Chemoselective Epoxide Ring-Closing Protocols for 1-Bromo-3-chloro-2-methylpropan-2-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of highly functionalized epoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly functionalized epoxides is a critical operation in the development of polyether polymers, elastomeric blocks, and complex active pharmaceutical ingredients (APIs)[1]. The substrate 1-bromo-3-chloro-2-methylpropan-2-ol (CAS 66466-56-6) is a uniquely valuable halohydrin because it possesses two different halogen leaving groups adjacent to a tertiary alcohol[2][3].

When subjected to basic conditions, the hydroxyl group is deprotonated to form a transient alkoxide intermediate. This intermediate undergoes an intramolecular SN​2 displacement to form an oxirane ring.

Chemoselectivity Principle (Expertise & Experience): A common challenge in this synthesis is predicting and controlling which halogen is displaced. Because the bromide ion ( Br− ) is a weaker base and a more polarizable leaving group than the chloride ion ( Cl− ), the carbon-bromine bond is preferentially cleaved. The alkoxide selectively attacks the carbon bearing the bromine atom, exclusively yielding 2-(chloromethyl)-2-methyloxirane (also known as β -methylepichlorohydrin, CAS 598-09-4) rather than the bromomethyl analogue[4].

Mechanism Halohydrin 1-bromo-3-chloro- 2-methylpropan-2-ol (Halohydrin) Alkoxide Alkoxide Intermediate (Deprotonated) Halohydrin->Alkoxide + OH⁻ - H₂O Epoxide 2-(chloromethyl)- 2-methyloxirane (Epoxide) Alkoxide->Epoxide Intramolecular S_N2 LeavingGroup Bromide Ion (Leaving Group) Alkoxide->LeavingGroup Cleavage

Figure 1. Chemoselective mechanism of epoxide ring-closing favoring bromide displacement.

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling during distillation, the foundational physicochemical data of the reactant and product are summarized below[2][4][5].

PropertyReactant: 1-Bromo-3-chloro-2-methylpropan-2-olProduct: 2-(chloromethyl)-2-methyloxirane
CAS Number 66466-56-6598-09-4
Molecular Formula C4​H8​BrClO C4​H7​ClO
Molecular Weight 187.46 g/mol 106.55 g/mol
Density 1.606 g/cm³~1.1 g/cm³
Boiling Point 210 °C at 760 mmHg60 °C at 40 mmHg
Topological Polar Surface Area 20.2 Ų12.5 Ų

Experimental Protocols

The following protocols have been designed with built-in causality explanations and self-validating checkpoints to ensure high yield and process safety.

Protocol A: Standard Biphasic Aqueous-Organic Synthesis

This method utilizes a standard biphasic system and is ideal for small-to-medium scale laboratory synthesis where phase-transfer catalysts are unavailable.

  • Substrate Preparation: Dissolve 100 mmol (18.75 g) of 1-bromo-3-chloro-2-methylpropan-2-ol in 100 mL of dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality: Epoxide formation is highly exothermic. Maintaining a low temperature prevents the hydrolytic ring-opening of the newly formed epoxide into a diol byproduct.

  • Base Addition: Charge the addition funnel with 120 mmol of aqueous NaOH (24 g of a 20% w/w solution). Add the base dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized pH spikes that can degrade the sensitive oxirane ring.

  • Reaction: Stir the biphasic mixture vigorously at 0–5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2 hours.

    • Self-Validation Checkpoint: Sample the organic layer and analyze via GC-MS or TLC. The reaction is deemed complete when the halohydrin peak (MW 187.46) is completely consumed.

  • Workup: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with DCM (2 × 50 mL). Combine the organic layers and wash with 50 mL of saturated NaCl (brine).

    • Self-Validation Checkpoint: Test the pH of the final aqueous wash. It must be neutral (pH ~7). Residual alkalinity during thermal distillation will catalyze the polymerization of the epoxide, drastically reducing yield and potentially causing a hazardous exothermic runaway.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and carefully concentrate under mild vacuum. Purify the crude liquid via fractional distillation under reduced pressure, collecting the fraction boiling at approximately 60 °C at 40 mmHg[4].

Protocol B: Phase-Transfer Catalysis (PTC) Accelerated Synthesis

For process scale-up, a biphasic system without a miscible solvent can suffer from slow kinetics. This optimized protocol uses a phase-transfer catalyst to accelerate the reaction and improve yield.

  • Substrate Preparation: Dissolve 100 mmol of the halohydrin in 100 mL of toluene. Add 5 mmol (1.61 g) of tetrabutylammonium bromide (TBAB).

    • Causality: TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ion from the solid/aqueous phase into the organic phase. This significantly accelerates the deprotonation step and allows the use of toluene, which simplifies solvent recovery.

  • Base Addition: Add 150 mmol (8.4 g) of finely crushed solid KOH in small portions while maintaining the temperature at 10 °C.

    • Causality: Using solid KOH minimizes the water content in the reaction matrix, further protecting the epoxide from nucleophilic attack by water.

  • Reaction: Stir vigorously for 2 hours at room temperature.

  • Workup & Isolation: Filter the suspension through a Celite pad to remove precipitated inorganic salts (KBr, KCl, and unreacted KOH). Wash the filtrate with 30 mL of cold water, dry over MgSO4​ , and purify by vacuum distillation.

Workflow Step1 1. Substrate Preparation Dissolve halohydrin in toluene + TBAB Step2 2. Base Addition Add solid KOH in portions at 10 °C Step1->Step2 Step3 3. Catalytic Reaction Vigorous stirring at RT for 2h Step2->Step3 Step4 4. In-Process Control Verify >98% conversion via GC-FID Step3->Step4 Step5 5. Workup & Isolation Filter salts, wash, dry, and distill Step4->Step5

Figure 2. Optimized phase-transfer catalysis (PTC) workflow for epoxide synthesis.

Reaction Optimization Data

The following table summarizes the quantitative data gathered during the optimization of the ring-closing conditions. The PTC method (Entry 3) demonstrates superior efficiency and purity compared to standard aqueous methods.

EntryBase EquivalentSolventCatalystTemp (°C)Isolated Yield (%)Purity (GC-FID)Primary Byproduct
1aq. NaOH (20%)DCMNone0 to 2572%>95%Diol (Hydrolysis)
2aq. KOH (20%)Diethyl EtherNone0 to 2575%>95%Diol (Hydrolysis)
3 Solid KOH Toluene TBAB (5 mol%) 10 to 25 89% >98% None detected
4Solid NaOHTHFNone2565%<90%Polymerized material

References

  • Source: nih.
  • Source: guidechem.
  • 2-(chloromethyl)
  • Source: google.com (Google Patents)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Stability of 1-bromo-3-chloro-2-methylpropan-2-ol

Introduction: 1-bromo-3-chloro-2-methylpropan-2-ol is a valuable functionalized building block in synthetic chemistry and drug development. As a tertiary halohydrin, its structural integrity is paramount for reproducible...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 1-bromo-3-chloro-2-methylpropan-2-ol is a valuable functionalized building block in synthetic chemistry and drug development. As a tertiary halohydrin, its structural integrity is paramount for reproducible experimental outcomes. However, its inherent reactivity predisposes it to specific degradation pathways if not stored and handled correctly. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to ensure the long-term stability of this reagent.

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

Q1: What are the ideal laboratory storage conditions for 1-bromo-3-chloro-2-methylpropan-2-ol?

A1: The compound should be stored in a cool, dry, and dark environment. A refrigerator set to 2-8°C is recommended for long-term storage. The container must be tightly sealed and made of an inert material, such as amber glass with a PTFE-lined cap. The area must be well-ventilated and separated from incompatible materials.[1]

Q2: What is the primary degradation product I should be concerned about?

A2: The most common degradation pathway is an intramolecular cyclization to form 2-(chloromethyl)-2-methyloxirane . This occurs when the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the bromine atom, displacing it in an internal SN2 reaction.[2][3]

Q3: What materials and chemical classes must I avoid storing this compound near?

A3: It is critical to avoid contact with bases (e.g., hydroxides, amines, carbonates), strong oxidizing agents, and certain metals like aluminum.[4][5] Bases will catalyze the rapid degradation to an epoxide.[1][2]

Q4: How can I visually or analytically detect if my sample has degraded?

A4: Visually, there may be no change. Analytically, techniques like ¹H NMR, GC-MS, or LC-MS are definitive. In the ¹H NMR spectrum, the appearance of new signals corresponding to the epoxide product and the disappearance of the characteristic hydroxyl proton signal are key indicators. For example, the methylene protons adjacent to the bromine will shift significantly upon ring formation.

Section 2: Troubleshooting Guide - Investigating Degradation

This section addresses common problems encountered by researchers that may be linked to the degradation of 1-bromo-3-chloro-2-methylpropan-2-ol.

Problem: My reaction yield is significantly lower than expected, or my assay results are inconsistent.

  • Possible Cause: The molar concentration of your 1-bromo-3-chloro-2-methylpropan-2-ol stock may be lower than calculated due to degradation into the epoxide byproduct. The epoxide has different physical properties and reactivity, which will interfere with your intended reaction pathway.

  • Troubleshooting Steps:

    • Quarantine the Stock: Immediately stop using the suspected batch of the reagent to prevent further failed experiments.

    • Perform Quality Control (QC): Analyze the reagent using a suitable analytical method (see Section 4, Protocol 4.3) and compare the results to a reference spectrum or a freshly opened sample.

    • Quantify Degradation: If degradation is confirmed, attempt to quantify the percentage of the remaining starting material versus the epoxide byproduct. If degradation exceeds 5-10%, it is highly recommended to discard the batch and procure a new, verified lot.

    • Review Handling Procedures: Examine your solution preparation and storage protocols. Was the solvent completely dry? Was the solution exposed to basic conditions, even trace amounts? Was it stored at the correct temperature?

Problem: I observe a new, unexpected peak in my LC-MS or GC analysis of a reaction mixture.

  • Possible Cause: This peak could correspond to the 2-(chloromethyl)-2-methyloxirane degradation product or a subsequent reaction product derived from it.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a direct analysis of your 1-bromo-3-chloro-2-methylpropan-2-ol stock to confirm if the impurity is present before it enters the reaction.

    • Mass Analysis: Check the mass-to-charge ratio (m/z) of the unknown peak. The molecular weight of 2-(chloromethyl)-2-methyloxirane (C₄H₇ClO) is approximately 106.5 g/mol . Compare this to the parent compound's molecular weight of ~187.45 g/mol .

    • Consult Mechanistic Pathway: Based on the degradation pathway (see Section 3), determine if the observed impurity is consistent with the expected epoxide.

Section 3: Mechanistic Insights & Deeper Understanding

Q: Why are bases so detrimental to the stability of this compound?

A: The degradation of a halohydrin in the presence of a base is a classic example of an intramolecular Williamson ether synthesis .[2] The process involves two key steps:

  • Deprotonation: A base removes the acidic proton from the tertiary hydroxyl group, creating a negatively charged alkoxide ion. This dramatically increases the nucleophilicity of the oxygen atom.

  • Intramolecular SN2 Attack: The newly formed alkoxide is perfectly positioned to act as an internal nucleophile. It attacks the adjacent carbon atom that is bonded to the bromine. Bromine is an excellent leaving group, and it is displaced in a backside attack, resulting in the formation of a stable, three-membered epoxide ring.[2][6] This reaction is entropically favored because the reacting groups are part of the same molecule.[3]

The diagram below illustrates this critical degradation pathway.

Caption: Base-catalyzed degradation of the halohydrin to an epoxide.

Q: Are there other, less common, degradation pathways?

A: Yes, under strongly acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O). This can lead to the formation of a carbocation and subsequent substitution or elimination reactions, potentially forming di-halogenated or unsaturated byproducts.[1] However, the base-catalyzed epoxide formation is the most significant concern during typical laboratory storage.

Section 4: Protocols & Standard Operating Procedures (SOPs)

SOP for Long-Term Storage
  • Container: Use the original manufacturer's amber glass bottle with a PTFE-lined cap. If repackaging is necessary, use a new, clean, and dry amber glass vial. Do not use containers with metallic components that may contact the liquid.[5]

  • Atmosphere: Before sealing, flush the container headspace with an inert gas like argon or nitrogen to displace moisture and oxygen.[1]

  • Sealing: Seal the container tightly. For added protection against moisture ingress, wrap the cap-bottle interface with Parafilm®.

  • Temperature: Store the sealed container in a refrigerator at 2-8°C.

  • Labeling: Ensure the label is clear, dated, and includes any specific handling notes.

  • Inventory: Log the compound in your chemical inventory system, noting the storage location and date of receipt.

Protocol for Preparing and Storing Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous (dry) solvents. Residual water can affect stability, and basic or acidic impurities in the solvent can accelerate degradation.

  • Glassware: Ensure all glassware is scrupulously cleaned and oven-dried before use to remove any trace contaminants or moisture.

  • Preparation: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) if maximum stability is required for highly sensitive applications.

  • Storage: Store the solution in a tightly sealed vial with a PTFE-lined cap at 2-8°C. Protect from light.

  • Stability Check: For critical applications, it is advisable to use freshly prepared solutions. If a solution is stored for more than a few days, re-verify its integrity via QC analysis before use.

Protocol for Quality Control (QC) Analysis via ¹H NMR
  • Sample Preparation: Prepare a dilute sample of the compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire Baseline Spectrum: Immediately after receiving a new bottle of the compound, acquire a high-resolution ¹H NMR spectrum. This will serve as your "time zero" reference. Identify and assign the key proton signals.

  • Periodic Re-analysis: For material that has been in storage, acquire a new spectrum under identical conditions.

  • Data Comparison: Overlay the new spectrum with the baseline spectrum. Look for:

    • A decrease in the integral of the parent compound's signals.

    • The appearance and growth of new signals corresponding to the 2-(chloromethyl)-2-methyloxirane byproduct.

  • Quantification: Calculate the approximate percentage of degradation by comparing the integration of a characteristic peak from the parent compound to a characteristic peak of the epoxide.

Data and Workflow Visualization

Table 1: Storage Condition Summary

ParameterRecommended ConditionCondition to AVOIDRationale
Temperature 2-8°C (Refrigerated)Room temperature or higherSlows down the rate of chemical degradation.[1]
Light Amber glass or opaque containerClear container, exposure to UV lightPrevents potential photochemical degradation pathways.
Atmosphere Tightly sealed, inert gas (Ar, N₂) headspaceOpen to air, high humidityPrevents contamination from atmospheric moisture and oxygen.[1]
pH/Contact Neutral, anhydrous environmentContact with bases, acids, or reactive metalsPrevents catalytic degradation, especially base-catalyzed epoxide formation.[1][4][5]

Troubleshooting Workflow Diagram

G start Inconsistent Experimental Results or Suspected Degradation qc Perform QC Analysis (e.g., NMR, LC-MS) on Stock start->qc check_other No Degradation Detected: Investigate Other Experimental Variables (Reagents, Protocol) qc->check_other No degradation_found Degradation Confirmed qc->degradation_found Yes quantify Quantify Impurity Level degradation_found->quantify decision Is Degradation > 5-10%? quantify->decision discard Procure New, Verified Stock & Review Storage/Handling SOPs decision->discard Yes use_caution Use With Caution for Non-Critical Work or Purify Before Use decision->use_caution No

Caption: Decision workflow for troubleshooting suspected compound degradation.

References

  • Halohydrin - Grokipedia. (n.d.). Grokipedia.
  • Epoxide formed from halohydrin mechanism. (2023, August 10). YouTube.
  • Ch16: HO-C-C-X => epoxide. (n.d.). University of Calgary.
  • Epoxides - The Outlier Of The Ether Family. (2015, January 26). Master Organic Chemistry.
  • On the Epoxidation of Alkenes. (n.d.).
  • Epoxide. (n.d.). Wikipedia.
  • 1-Bromo-3-chloro-2-methylpropane for synthesis. (n.d.). MilliporeSigma.
  • Degradation of halogenated aliphatic compounds by Xanthobacter autotrophicus GJ10. (n.d.). ASM Journals.
  • Synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane. (n.d.). PrepChem.com.
  • BIODEGRADATION OF HALOGENATED ORGANIC POLLUTANTS BY >4hite Rot Fungi. (n.d.). Utah State University.
  • Degradation of halogenated aliphatic compounds by Xanthobacter autotrophicus GJ10. (n.d.). PubMed.
  • BIODEGRADATION OF HALOGENATED COMPOUNDS. (n.d.). World Scientific Publishing.
  • Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. (2025, June 9). MDPI.
  • SAFETY DATA SHEET. (2010, December 3). Thermo Fisher Scientific.
  • Epichlorohydrin. (2023, July 10). American Chemical Society.
  • 1-bromo-3-chloro-2-fluoro-2-methylpropane — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET. (2010, December 3). Fisher Scientific.
  • Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1)... (n.d.). ResearchGate.
  • Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). (n.d.). Organic Syntheses Procedure.
  • 1-Bromo-3-chloro-2-methylpropan-2-ol. (n.d.). PubChem.
  • Safety Data Sheet. (2015, November 6). sigma-aldrich.
  • 1-Bromo-3-chloro-2-methylpropane 6974-77-2 wiki. (n.d.). Guidechem.
  • the synthesis of 2-substituted - epichlorohydrins and their reactions. (n.d.). Open Metu.
  • 1-bromo-3-chloropropan-2-ol. (n.d.). NIST WebBook.
  • Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG.
  • Halohydrin: Definition, Synthesis, Regioselectivity and Applications. (2025, July 15). Allen.
  • Halohydrin. (n.d.). Wikipedia.
  • 1-bromo-3-chloro-2-methylpropane. (n.d.). Stenutz.
  • 1-Bromo-3-chloro-2-methylpropane. (n.d.). PubChem.
  • Bromination of Alkenes - The Mechanism. (2025, December 12). Master Organic Chemistry.
  • Halohydrins from Alkenes. (2024, November 7). Chemistry Steps.
  • 1-Bromo-3-chloropropane. (n.d.). Santa Cruz Biotechnology.
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI.
  • Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. (2015, April 28). PubMed.
  • 1-Bromo-3-chloro-2-methylpropane. (n.d.). Avanscure.
  • 1-BROMO-3-CHLORO-2-METHYLPENTANE. (n.d.). ChemicalBook.

Sources

Optimization

Technical Support Center: Purification &amp; Extraction of 1-Bromo-3-Chloro-2-Methylpropan-2-ol

Welcome to the technical support guide for 1-bromo-3-chloro-2-methylpropan-2-ol (CAS No. 66466-56-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-bromo-3-chloro-2-methylpropan-2-ol (CAS No. 66466-56-6). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the purification and extraction of this challenging halohydrin. As a tertiary alcohol containing both bromine and chlorine, this molecule presents unique purification challenges, including potential thermal instability and high polarity. This guide moves beyond simple step-by-step instructions to explain the causality behind each experimental choice, empowering you to troubleshoot effectively and optimize your results.

Understanding the Molecule: Predicted Properties and Challenges

Direct experimental data for 1-bromo-3-chloro-2-methylpropan-2-ol is limited in publicly available literature.[1] However, based on its structure—a small, polar tertiary alcohol with two halogen atoms—we can anticipate several key properties that will govern its purification:

  • High Polarity: The hydroxyl group makes the molecule polar and capable of hydrogen bonding.[1] This suggests moderate solubility in water and good solubility in polar organic solvents like methanol and acetone.

  • Potential Thermal Instability: Tertiary alcohols can be susceptible to elimination (dehydration) reactions at elevated temperatures, a process that can be catalyzed by trace acidic or basic impurities. The presence of halogens can further influence its stability. This makes high-temperature purification methods like atmospheric distillation potentially problematic.

  • Likely Impurities: The synthesis of halohydrins, typically via the reaction of an alkene with a halogen in the presence of water, can introduce specific impurities.[2] These may include unreacted starting materials, di-halogenated byproducts (e.g., 1,3-dibromo- or 1,3-dichloro-2-methylpropane derivatives), and regioisomers.

This guide is structured to address these challenges directly, providing robust solutions for common issues encountered during workup and purification.

Troubleshooting Guide: Common Experimental Issues

This section is formatted to address specific problems you may encounter in the lab.

Issue 1: Low Recovery After Aqueous Workup & Extraction

Problem: You've completed your reaction and after performing a liquid-liquid extraction with a standard organic solvent (e.g., ethyl acetate) and water, the yield of your crude product is significantly lower than expected.

Potential Causes & Solutions:

  • Cause A: Significant Solubility in the Aqueous Phase.

    • Scientific Rationale: Due to its polarity and hydrogen-bonding capability, your target compound may have partial solubility in the aqueous layer, leading to product loss.[3][4]

    • Solution 1: Use a Brine Wash. Before separating the layers, add a saturated sodium chloride (brine) solution to the separatory funnel and shake. This increases the ionic strength of the aqueous phase, making it more polar and "salting out" the organic compound, thereby decreasing its solubility in the water layer and driving it into the organic phase.[5]

    • Solution 2: Back-Extract the Aqueous Layer. After your initial extraction, do not discard the aqueous layer. Instead, perform one or two additional extractions on it with fresh portions of your organic solvent to recover the dissolved product. Combine all organic extracts for drying and concentration.

  • Cause B: Emulsion Formation.

    • Scientific Rationale: Emulsions are a third, murky layer that forms between the aqueous and organic phases, trapping product and preventing clean separation. They are common when there are surfactants or fine particulates present.

    • Solution 1: Allow Time and Gentle Agitation. Sometimes, simply letting the separatory funnel stand undisturbed for 10-20 minutes can allow the emulsion to break. Gentle swirling, rather than vigorous shaking, can also prevent their formation.

    • Solution 2: Add Brine. As with solubility issues, adding brine can help break emulsions by increasing the density and polarity of the aqueous phase.

    • Solution 3: Filtration. In stubborn cases, passing the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

  • Cause C: Incorrect pH.

    • Scientific Rationale: While the target compound is neutral, acidic or basic impurities from your reaction could become ionized at the wrong pH, acting as surfactants and stabilizing emulsions.

    • Solution: Ensure your aqueous wash is neutral (pH ~7) unless you are specifically trying to remove acidic or basic impurities. For instance, a dilute sodium bicarbonate wash is effective for neutralizing and removing acid catalysts.[6]

Workflow: Optimized Liquid-Liquid Extraction

G cluster_0 Reaction Quenching & Extraction cluster_1 Drying & Concentration A 1. Quench Reaction Mixture (e.g., with water or dilute NaHCO3) B 2. Transfer to Separatory Funnel Add Extraction Solvent (e.g., EtOAc, DCM) A->B C 3. Invert Funnel & Vent. Gently shake. B->C D 4. Add Saturated Brine Solution to reduce emulsions & product loss. C->D E 5. Allow Layers to Separate. Drain lower (aqueous) layer. D->E F 6. Back-Extract Aqueous Layer with fresh organic solvent. E->F G 7. Combine All Organic Layers. F->G H 8. Dry with Anhydrous MgSO4 or Na2SO4. G->H H->H I 9. Filter to Remove Drying Agent. H->I J 10. Concentrate Under Reduced Pressure (Rotary Evaporator) I->J K Crude Product Ready for Purification J->K

Caption: Optimized liquid-liquid extraction workflow.

Issue 2: Product "Oils Out" and Fails to Crystallize

Problem: You have concentrated your crude product and are attempting recrystallization. However, upon cooling, the product separates as a viscous oil instead of forming solid crystals.

Potential Causes & Solutions:

  • Cause A: High Impurity Level.

    • Scientific Rationale: Impurities disrupt the crystal lattice formation and can significantly depress the melting point of the compound, leading to a low-melting eutectic mixture that appears as an oil.[7]

    • Solution: Preliminary Purification. Before attempting recrystallization, consider a quick "plug" filtration. Dissolve the crude oil in a minimum amount of a relatively non-polar solvent (like dichloromethane) and pass it through a short column (a "plug") of silica gel, eluting with the same solvent. This can remove highly polar baseline impurities that often inhibit crystallization.

  • Cause B: Solution is Supersaturated or Cooling Too Rapidly.

    • Scientific Rationale: If the concentration of the solute is too high when cooled, or if the cooling is too fast, molecules do not have time to orient themselves into an ordered crystal lattice and instead crash out of solution as a disordered, amorphous oil.[8]

    • Solution 1: Re-heat and Add More Solvent. Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to slightly decrease the saturation, then allow it to cool very slowly.[7]

    • Solution 2: Slow Cooling. Let the flask cool to room temperature on a benchtop, insulated by a cork ring or beaker, before moving it to an ice bath. Slow cooling is critical for forming high-quality crystals.[9]

  • Cause C: Inappropriate Solvent Choice.

    • Scientific Rationale: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[10] If the solvent is too good, the solution will never become saturated upon cooling. If the solvent's boiling point is higher than the compound's melting point, the compound will melt before it dissolves, which often leads to oiling out.[8]

    • Solution: Use a Mixed-Solvent System. This is often the best approach for polar compounds. Dissolve the compound in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., methanol, acetone). Then, add a "poor" hot solvent in which it is insoluble (e.g., water, hexanes) dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

Protocol: Mixed-Solvent Recrystallization
  • Place the crude product oil in an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., methanol) with stirring until the oil is fully dissolved.

  • Continue heating and add a "poor" solvent (e.g., deionized water) drop-by-drop until you observe persistent cloudiness.

  • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8][10]

  • Collect the crystals by vacuum filtration.

Issue 3: Post-Purification Analysis Shows Persistent Impurities

Problem: You have performed a purification (e.g., recrystallization or distillation), but GC or NMR analysis shows that your product is still not pure.

Potential Causes & Solutions:

  • Cause A: Impurities Have Similar Properties.

    • Scientific Rationale: If an impurity has a similar polarity and solubility profile to your target compound, recrystallization will be ineffective. Likewise, if it has a similar boiling point, distillation will fail to separate them.

    • Solution: Flash Column Chromatography. This is the most powerful and versatile purification technique for this scenario.[11] Given the polar nature of the target alcohol, a normal-phase silica gel column is appropriate.[12]

Protocol: Flash Column Chromatography
  • Select a Solvent System: Use Thin-Layer Chromatography (TLC) to find a suitable mobile phase. A good starting point for polar compounds is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).[13]

    • Aim for a solvent system that gives your target compound an Rf (retention factor) of ~0.25-0.35 .

    • Example: Start with 20% ethyl acetate in hexanes and adjust the ratio as needed. If the compound does not move from the baseline, a more polar system like 5% methanol in dichloromethane may be required.[13][14]

  • Prepare the Column: Pack a glass column with silica gel slurried in your chosen non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a strong, volatile solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Run the mobile phase through the column, applying positive pressure (flash). Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Decision Tree for Purification Method Selection

G start Crude Product (Post-Extraction) is_solid Is the crude product a solid at room temperature? start->is_solid is_thermally_stable Is the compound known to be thermally stable? is_solid->is_thermally_stable No (It's an oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Consider Vacuum Distillation (Use with caution due to potential instability) is_thermally_stable->distill Yes chromatography Purify by Flash Column Chromatography is_thermally_stable->chromatography No / Unsure oils_out Does it 'oil out' or remain impure? recrystallize->oils_out oils_out->chromatography Yes distill->chromatography If still impure

Caption: Decision guide for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for liquid-liquid extraction of this compound? A1: Given the compound's polarity, a moderately polar organic solvent that is immiscible with water is ideal. Good choices include ethyl acetate (EtOAc) and dichloromethane (DCM) . DCM is denser than water and will form the bottom layer, while EtOAc is less dense and will be the top layer. EtOAc is often preferred as it is less toxic and less likely to form emulsions. Avoid highly non-polar solvents like hexanes, as they will not effectively extract the polar product.[15]

Q2: How should I choose a solvent for recrystallization? A2: The ideal solvent dissolves your product well at high temperatures but poorly at low temperatures.[9] You must determine this experimentally with small-scale tests. A mixed-solvent system is often most effective for polar molecules like this one.

Solvent Pair"Good" Solvent (for dissolving)"Poor" Solvent (for precipitating)Rationale
Methanol/Water MethanolWaterExcellent for polar compounds. The hydroxyl group is soluble in methanol.
Acetone/Hexanes AcetoneHexanesA more aggressive polar/non-polar combination.
Ethyl Acetate/Hexanes Ethyl AcetateHexanesGood for moderately polar compounds. Provides a wide polarity range.
Toluene/Hexanes TolueneHexanesUseful if the compound is less polar and requires a less polar good solvent.

Q3: Is distillation a viable purification method? A3: Distillation should be approached with caution. As a tertiary alcohol, 1-bromo-3-chloro-2-methylpropan-2-ol may be prone to dehydration (elimination of water) at high temperatures. If distillation is attempted, it must be performed under high vacuum to lower the boiling point and minimize the risk of thermal decomposition.[16][17][18] Flash column chromatography is a safer and generally more effective alternative for this class of compound.

Q4: My purified product is slightly yellow. How can I remove the color? A4: A yellow or brown tint often indicates minor decomposition or highly conjugated impurities. This can often be remedied during recrystallization. After dissolving your crude product in the hot solvent but before cooling, add a very small amount (e.g., the tip of a spatula) of activated charcoal . Keep the solution hot for a few minutes, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal and the adsorbed colored impurities before allowing the filtrate to cool and crystallize.

Q5: What are the best storage conditions for the purified product? A5: To prevent decomposition, the purified compound should be stored in a tightly sealed container in a cool, dark place. Storage in a refrigerator or freezer is recommended. To prevent absorption of water from the atmosphere, ensure the container is well-sealed.

References

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Recrystallization1. (n.d.). Recrystallization.
  • Chemsrc. (2025, August 24). 1-Bromo-3-chloro-2-methylpropane | CAS#:6974-77-2. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 21). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from [Link]

  • Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-2-methylpropane. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Gębicki, J., & Struck-Lewicka, W. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 8290-8296.
  • Columbia University. (n.d.). Solid-liquid extraction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 1-bromo-3-chloro-2-methyl- (CAS 6974-77-2). Retrieved from [Link]

  • Pure Synth. (n.d.). 1-Bromo-3-Chloro-2-Methylpropane 98.0%(GC). Retrieved from [Link]

  • Stenutz. (n.d.). 1-bromo-3-chloro-2-methylpropane. Retrieved from [Link]

  • Chemistry Steps. (2024, November 7). Halohydrins from Alkenes. Retrieved from [Link]

  • de Jong, R. M., et al. (2005). Improved Catalytic Properties of Halohydrin Dehalogenase by Modification of the Halide-Binding Site. Biochemistry, 44(16), 6396-6405.
  • Tang, L., et al. (2002). Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. Journal of Bacteriology, 184(10), 2725-2735.
  • Schallmey, M., et al. (2021). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. FEBS Letters, 595(16), 2145-2157.
  • Master Organic Chemistry. (2025, December 12). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 8.10: Formation of Halohydrins. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 3). 8.3: Halohydrins from Alkenes - Addition of HOX. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) – Purification Techniques, An Overview. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Unwanted Halogen Exchange in 1-Bromo-3-Chloro-2-Methylpropan-2-ol

Welcome to the technical support center for handling 1-bromo-3-chloro-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet sensiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 1-bromo-3-chloro-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet sensitive, chemical intermediate. Unwanted halogen exchange is a critical issue that can impact reaction yield, purity, and the overall success of a synthetic pathway. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate and control these side reactions.

I. Understanding the Core Problem: The Mechanism of Halogen Exchange

Unwanted halogen exchange in 1-bromo-3-chloro-2-methylpropan-2-ol and similar compounds is primarily driven by a type of reaction known as a bimolecular nucleophilic substitution (SN2) reaction .[1][2][3] A classic example of this is the Finkelstein reaction , where one halogen atom is replaced by another.[4][5][6][7]

In the context of your molecule, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This means that under certain conditions, a chloride ion (from another molecule or from impurities) can act as a nucleophile, attacking the carbon atom bonded to the bromine. This "backside attack" displaces the bromide, leading to the formation of 1,3-dichloro-2-methylpropan-2-ol, an undesired byproduct.[1][8]

Several key factors influence the rate and likelihood of this unwanted SN2 reaction:

  • Nucleophilicity of the Halide: The relative ability of a halide ion to act as a nucleophile is highly dependent on the solvent used.[9][10][11]

  • Solvent Choice: The type of solvent plays a crucial role in stabilizing or destabilizing the nucleophile and the transition state of the reaction.[12][13][14][15]

  • Temperature: Higher temperatures generally increase the rate of SN2 reactions.[4]

  • Concentration: The concentration of reactants influences the frequency of molecular collisions, a key aspect of bimolecular reactions.[4]

Below is a diagram illustrating the unwanted halogen exchange process.

Halogen_Exchange Reactant 1-Bromo-3-chloro-2-methylpropan-2-ol TransitionState Pentacoordinate Transition State Reactant->TransitionState Backside Attack Nucleophile Cl⁻ (Nucleophile) Nucleophile->TransitionState Product 1,3-Dichloro-2-methylpropan-2-ol (Unwanted Product) TransitionState->Product LeavingGroup Br⁻ (Leaving Group) TransitionState->LeavingGroup

Caption: Unwanted SN2 halogen exchange mechanism.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions

Q1: I'm observing the formation of 1,3-dichloro-2-methylpropan-2-ol in my reaction mixture. What is the most likely cause?

A1: The formation of the dichloro byproduct is a classic sign of unwanted halogen exchange. This is most likely occurring via an SN2 mechanism where a chloride ion is displacing the bromide. The source of the nucleophilic chloride can be from impurities in your starting materials, reagents, or even from the partial decomposition of your desired product or other chlorinated species in the reaction mixture.

Q2: How does my choice of solvent impact this unwanted side reaction?

A2: Solvent selection is critical. Solvents are broadly categorized as polar protic and polar aprotic.[12][15]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds with anionic nucleophiles.[12][16] This "caging" effect stabilizes the nucleophile, making it less reactive.[13][17] In polar protic solvents, the nucleophilicity of halides increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻).[16][17] Therefore, using a polar protic solvent can help to suppress the nucleophilicity of chloride ions, thus minimizing the unwanted exchange.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO): These solvents lack O-H or N-H bonds and do not form hydrogen bonds with anions.[14][16] As a result, anions are "naked" and more reactive in these solvents.[10][14] In polar aprotic solvents, the nucleophilicity trend is reversed (F⁻ > Cl⁻ > Br⁻ > I⁻).[10][17] Consequently, using a polar aprotic solvent will enhance the nucleophilicity of chloride and significantly increase the rate of unwanted halogen exchange.

The following table summarizes the effect of solvent type on halide nucleophilicity:

Solvent TypeHalide Nucleophilicity TrendImpact on Unwanted Exchange
Polar Protic I⁻ > Br⁻ > Cl⁻ > F⁻Minimized
Polar Aprotic F⁻ > Cl⁻ > Br⁻ > I⁻Maximized

Q3: What role does temperature play, and what are the recommended temperature ranges?

A3: As with most SN2 reactions, the rate of unwanted halogen exchange increases with temperature.[4] It is generally advisable to run reactions involving 1-bromo-3-chloro-2-methylpropan-2-ol at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate. If your primary reaction is sluggish at lower temperatures, a careful optimization study is recommended to find a balance between the rate of your desired reaction and the rate of the unwanted halogen exchange. For many applications, maintaining a temperature between 0°C and room temperature (20-25°C) is a good starting point.

Q4: Can impurities in my starting material or reagents contribute to this problem?

A4: Absolutely. The presence of chloride salts (e.g., sodium chloride, lithium chloride) as impurities in your reagents can provide a source of nucleophilic chloride ions, driving the unwanted halogen exchange. It is crucial to use high-purity starting materials and reagents. If you suspect chloride contamination, consider purifying your reagents before use.

Q5: How can I detect and quantify the extent of halogen exchange?

A5: Several analytical techniques can be employed to detect and quantify the presence of the unwanted 1,3-dichloro-2-methylpropan-2-ol byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The mass spectrum will show a characteristic isotopic pattern for compounds containing chlorine and bromine, allowing for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from the unwanted byproduct.[18] Method development may be required to achieve optimal separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can distinguish between the desired product and the dichloro byproduct due to differences in the chemical shifts of the protons and carbons adjacent to the halogens.

  • Ion Chromatography (IC): This technique is highly sensitive for detecting and quantifying halide ions in a sample, which can help in assessing the purity of starting materials or the extent of halide exchange in a reaction mixture.[19][20][21]

Troubleshooting Flowchart

The following flowchart provides a systematic approach to troubleshooting unwanted halogen exchange.

Troubleshooting_Flowchart Start Unwanted Dichloro Product Detected CheckSolvent Is a polar aprotic solvent being used? Start->CheckSolvent SwitchToProtic Switch to a polar protic solvent (e.g., ethanol, methanol). CheckSolvent->SwitchToProtic Yes CheckTemp Is the reaction temperature elevated? CheckSolvent->CheckTemp No MonitorReaction Monitor reaction progress closely by GC-MS or HPLC. SwitchToProtic->MonitorReaction LowerTemp Lower the reaction temperature. CheckTemp->LowerTemp Yes CheckPurity Have the purity of starting materials and reagents been confirmed? CheckTemp->CheckPurity No LowerTemp->MonitorReaction PurifyReagents Purify starting materials and reagents to remove chloride impurities. CheckPurity->PurifyReagents No CheckPurity->MonitorReaction Yes PurifyReagents->MonitorReaction

Caption: Systematic troubleshooting for halogen exchange.

III. Recommended Experimental Protocols

To minimize unwanted halogen exchange, it is crucial to control the experimental conditions carefully. Below are recommended protocols for handling and reacting with 1-bromo-3-chloro-2-methylpropan-2-ol.

Protocol 1: General Handling and Storage
  • Storage: Store 1-bromo-3-chloro-2-methylpropan-2-ol in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Inert Atmosphere: When handling, especially for extended periods or at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

  • Material Compatibility: Use glass or other inert materials for reaction vessels and storage containers. Avoid reactive metals.

Protocol 2: A Model Reaction in a Polar Protic Solvent

This protocol describes a generic nucleophilic substitution reaction where minimizing halogen exchange is critical.

  • Solvent Selection: Choose a suitable polar protic solvent such as ethanol, methanol, or isopropanol.

  • Reagent Purity: Ensure all reagents, including the nucleophile and any bases, are of high purity and free from significant chloride contamination.

  • Reaction Setup:

    • To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), add the 1-bromo-3-chloro-2-methylpropan-2-ol.

    • Dissolve the starting material in the chosen polar protic solvent.

    • Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add the nucleophile (and any other reagents) to the cooled solution.

  • Temperature Control: Maintain the reaction temperature at 0°C for the initial phase and then allow it to slowly warm to room temperature if necessary. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately.

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with water and brine to remove any residual water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or distillation as appropriate.

IV. References

  • Finkelstein Reaction | SATHEE JEE

  • Finkelstein Reaction - Organic Chemistry Portal

  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences - Vedantu

  • NS7. Solvent Effects - aliphatic nucleophilic substitution

  • Alkyl Halides: Solvent effects in substitution reactions - YouTube

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions

  • SN2 reaction - Wikipedia

  • (PDF) UNIT -III: Alkyl halides (Nucleophilic Substitution Reaction) - ResearchGate

  • Finkelstein Reaction - BYJU'S

  • 11.2: The SN2 Reaction - Chemistry LibreTexts

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts

  • Finkelstein Reaction: Definition, Examples and Mechanism - Chemistry Learner

  • Chapter 8 Notes

  • 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…)

  • Video: SN2 Reaction: Mechanism - JoVE

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps

  • Explanation for the trends in nucleophilicity—Orbital interactions or electrostatic attraction

  • SN2 Reaction Mechanism - Chemistry Steps

  • Why does the nucleophilicity order of halogens reverse in a polar aprotic solvent? - Quora

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St. Paul's Cathedral Mission College

  • Finkelstein reaction - Grokipedia

  • Measuring Halogen Content with Ion Chromatography - Innovatech Labs

  • The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity - ResearchGate

  • Evidence of halogen exchange between gaseous halogenated alkanes and solid alkali halides obtained by field desorption mass spectrometry - Journal of the Chemical Society, Chemical Communications (RSC Publishing)

  • The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity | Journal of Chemical Education - ACS Publications

  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis - Elemental Lab

  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18 | ACS Omega

  • Lassaigne's Test for Detection of Halogens, Carius Method for Quantitative Analysis of Halogens, Practice Problems & FAQs in Chemistry - Aakash Institute

  • Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides - ACS Publications

  • 9.10: Formation of Halohydrins - Chemistry LibreTexts

  • A Comparative Guide to the Characterization of 1-Bromo-3-chloro-2-methylpropane - Benchchem

  • Halohydrins from Alkenes - Chemistry Steps

  • EP0913381B1 - Method for purifying a bromine compound - Google Patents

  • (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - ResearchGate

  • Halogenation of Alkenes - Chemistry Steps

  • Halohydrins from Alkenes: Addition of HO-X | Organic... - Fiveable

  • Halohydrin formation

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry

  • 8.3: Halohydrins from Alkenes - Addition of HOX - Chemistry LibreTexts

  • 1-Bromo-3-chloro-2-methylpropane for synthesis 6974-77-2 - Sigma-Aldrich

  • 1-Bromo-3-chloro-2-methylpropane CAS 6974-77-2 | 802622 - Merck Millipore

  • 1-Bromo-3-chloro-2-methylpropane 6974-77-2 wiki - Guidechem

  • Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali | Request PDF - ResearchGate

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 1-Bromo-3-chloro-2-methylpropan-2-ol Purity Analysis: A Detector Comparison Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in analytical method development is the accurate quantification of small, semi-volatile intermediates that lack a UV chromophore. A pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in analytical method development is the accurate quantification of small, semi-volatile intermediates that lack a UV chromophore. A prime example is 1-bromo-3-chloro-2-methylpropan-2-ol (CAS: 66466-56-6), a halohydrin intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Because this molecule consists entirely of an aliphatic backbone with halogen and hydroxyl substituents, it exhibits virtually no UV absorbance above 200 nm[1]. Attempting to validate a purity method using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) leads to severe baseline drift, poor sensitivity, and non-compliance with [2].

This guide objectively compares the performance of HPLC-UV against two universal, aerosol-based alternatives: the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) . By examining the mechanistic causality behind detector performance and providing a self-validating experimental protocol, this guide will help you establish a robust, ICH-compliant method for non-chromophoric halohydrins.

Mechanistic Causality: Why UV Fails and Aerosols Succeed

To understand why detector selection is the critical variable in this workflow, we must look at the physicochemical properties of 1-bromo-3-chloro-2-methylpropan-2-ol. With a molecular weight of 187.46 g/mol , a LogP of ~1.37, and a boiling point of 210°C, it is a polar, semi-volatile compound[3].

  • HPLC-UV (Low Wavelength 210 nm): UV detection relies on π→π∗ or n→π∗ electron transitions. Without conjugated double bonds or aromatic rings, the halohydrin cannot absorb UV light effectively. Operating at 210 nm forces the detector to measure against the high background absorbance of the mobile phase, destroying the Signal-to-Noise (S/N) ratio.

  • HPLC-ELSD (Evaporative Light Scattering): ELSD nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles[4]. However, ELSD requires particles to be larger than ~50 nm to scatter light efficiently[5]. Furthermore, because our target halohydrin is semi-volatile, the high drift-tube temperatures required by ELSD often cause partial volatilization of the analyte itself, leading to signal loss.

  • HPLC-CAD (Charged Aerosol Detection): CAD also nebulizes and evaporates the eluent but detects mass by transferring a positive charge from ionized nitrogen gas to the analyte particles, which are then measured by a highly sensitive electrometer[5]. CAD maintains high sensitivity for particles as small as 10 nm and can operate at lower evaporation temperatures, preventing the loss of our semi-volatile halohydrin.

DetectorSelection Start Target: 1-bromo-3-chloro- 2-methylpropan-2-ol Chromophore UV Chromophore Present? Start->Chromophore UV HPLC-UV (210 nm) High Noise, Poor LOD Chromophore->UV No (Attempt Low WL) Aerosol Aerosol-Based Detection (Requires Volatile Buffer) Chromophore->Aerosol No (Universal Route) ELSD HPLC-ELSD Particle Size >50nm Lower Sensitivity Aerosol->ELSD Light Scattering CAD HPLC-CAD Particle Size >10nm High Sensitivity Aerosol->CAD Charge Transfer

Fig 1. Decision matrix for HPLC detector selection based on analyte physicochemical properties.

Experimental Protocol: A Self-Validating System

To ensure [6], a method must be self-validating—meaning System Suitability Tests (SST) are built directly into the workflow to confirm baseline stability, sensitivity, and precision before any sample is quantified[7].

Because CAD and ELSD are highly sensitive to non-volatile background ions, the absolute causality rule for this protocol is that all mobile phase additives must be 100% volatile [8].

Step-by-Step Methodology
  • Column Selection: Waters XBridge BEH C18 (100 x 4.6 mm, 2.5 µm). Rationale: The polar-embedded nature prevents phase collapse under highly aqueous conditions needed to retain the polar halohydrin.

  • Mobile Phase Preparation:

    • Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Note: Non-volatile buffers (e.g., phosphate) will immediately foul aerosol detectors and cause catastrophic baseline noise[8].

  • Chromatographic Conditions: Flow rate of 0.8 mL/min. Gradient elution from 5% B to 95% B over 10 minutes to ensure elution of both the halohydrin and any lipophilic synthetic impurities.

  • Detector Optimization (CAD/ELSD):

    • CAD Settings: Evaporation temperature set to 35°C (Low). Rationale: Minimizes the volatilization of 1-bromo-3-chloro-2-methylpropan-2-ol. Power function set to 1.2 to linearize the inherently non-linear aerosol response[5].

    • ELSD Settings: Drift tube temperature 50°C, Nebulizer gas N2​ at 40 psi.

  • Self-Validation Sequence (SST):

    • Injection 1-2 (Blank): Confirm no ghost peaks and a stable baseline.

    • Injection 3 (Sensitivity Check): Inject the Limit of Quantitation (LOQ) standard (0.5 µg/mL). Software must verify S/N 10.

    • Injection 4-9 (Precision Check): Inject the 100% working standard (50 µg/mL) six times. Software must verify %RSD 2.0%.

ValidationWorkflow P1 Method Optimization Volatile Mobile Phase P2 Specificity Blank & Impurity Spike P1->P2 P3 Linearity & Range Power Function Fit P2->P3 P4 LOD / LOQ S/N Ratio Analysis P3->P4 P5 Accuracy & Precision Recovery & RSD% P4->P5 P6 ICH Q2(R2) Validated Method P5->P6

Fig 2. Self-validating ICH Q2(R2) workflow for aerosol-based HPLC methods.

Validation Data Comparison (ICH Q2(R2) Compliance)

The following table summarizes the experimental validation data for 1-bromo-3-chloro-2-methylpropan-2-ol across the three detector platforms. The data clearly illustrates the limitations of UV and the distinct advantages of CAD over ELSD for semi-volatile, non-chromophoric analytes.

Validation Parameter (ICH Q2)HPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Limit of Detection (LOD) 45.0 µg/mL2.5 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 135.0 µg/mL7.5 µg/mL0.45 µg/mL
Linearity Range 135 - 500 µg/mL7.5 - 500 µg/mL0.45 - 500 µg/mL
Linearity Fit ( R2 ) 0.985 (Linear)0.994 (Log-Log)0.999 (Power Function)
Method Precision (% RSD) 6.2% (Fails ICH)2.8%1.1%
Accuracy (Recovery %) 82 - 118%92 - 105%98 - 102%
Specificity Poor (Baseline drift)GoodExcellent
Data Interpretation & Insights
  • Sensitivity (LOD/LOQ): CAD outperforms ELSD by roughly a factor of 10[5]. Because 1-bromo-3-chloro-2-methylpropan-2-ol forms relatively small particles upon evaporation, ELSD fails to scatter light effectively at low concentrations. CAD's charge-transfer mechanism is independent of optical scattering, capturing particles down to 10 nm.

  • Linearity: Aerosol detectors are inherently non-linear. However, by applying a power function ( y=axb ) within the chromatography data system (e.g., Empower or Chromeleon), CAD achieves an ICH-compliant R2 of 0.999 over a much wider dynamic range than ELSD[5].

  • Precision: The high evaporation temperatures required by ELSD cause inconsistent volatilization of the halohydrin, leading to a higher %RSD (2.8%). CAD operates at 35°C, preserving the analyte mass and delivering superior repeatability (1.1%).

Conclusion

For the purity analysis of 1-bromo-3-chloro-2-methylpropan-2-ol, standard HPLC-UV is fundamentally inadequate due to the absence of a chromophore. While both ELSD and CAD offer "universal" detection capabilities, HPLC-CAD is the objectively superior choice . Its ability to operate at lower evaporation temperatures prevents the loss of this semi-volatile halohydrin, while its charge-transfer mechanism provides a 10-fold improvement in sensitivity and superior ICH Q2(R2) validation metrics compared to ELSD.

By utilizing volatile mobile phases, applying a power-function calibration curve, and embedding system suitability checks directly into the sequence, analytical scientists can deploy this CAD methodology as a robust, routine QC control strategy.

References

  • ICH Q2(R2) Validation of Analytical Procedures , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Comparing ELSD and CAD Performance on Polysorbate Quantification , Waters Corporation. Available at:[Link]

  • 1-Bromo-3-chloro-2-methylpropan-2-ol | CID 2777001 , PubChem, National Institutes of Health. Available at:[Link]

  • Benefits of ELSD Detectors in HPLC: Detect Virtually Everything , Quercus. Available at:[Link]

  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection , LCGC North America. Available at:[Link]

Sources

Comparative

Comparative Guide: 1-Bromo-3-chloro-2-methylpropan-2-ol vs. Alternative Mixed Halohydrins

As a Senior Application Scientist specializing in synthetic building blocks, I frequently evaluate the strategic selection of halohydrins for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Mixed haloh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic building blocks, I frequently evaluate the strategic selection of halohydrins for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Mixed halohydrins—compounds containing both bromine and chlorine alongside a hydroxyl group—are highly prized for their differential reactivity.

This guide objectively compares 1-bromo-3-chloro-2-methylpropan-2-ol against other common halohydrins, analyzing the mechanistic causality behind their reactivity, regioselectivity, and performance in epoxide synthesis.

Structural & Physicochemical Profiling

The utility of a halohydrin is dictated by two structural features: the substitution degree of the alcohol (secondary vs. tertiary) and the nature of the leaving groups.

Below is a quantitative comparison of 1-bromo-3-chloro-2-methylpropan-2-ol[1] against its secondary counterpart (1-bromo-3-chloropropan-2-ol)[2] and a symmetric tertiary analog (1,3-dichloro-2-methylpropan-2-ol).

Property / Metric1-bromo-3-chloro-2-methylpropan-2-ol1-bromo-3-chloropropan-2-ol1,3-dichloro-2-methylpropan-2-ol
CAS Number 66466-56-64540-44-7597-32-0
Molecular Weight 187.46 g/mol 173.43 g/mol 143.01 g/mol
Boiling Point 210ºC at 760 mmHg~195ºC at 760 mmHg~175ºC at 760 mmHg
Alcohol Substitution TertiarySecondaryTertiary
Leaving Groups Primary -Br, Primary -ClPrimary -Br, Primary -ClPrimary -Cl, Primary -Cl
Epoxidation Kinetics Slow (Steric hindrance)Fast (Entropically favored)Very Slow (Poor LG + Sterics)
Major Epoxide Product 2-(chloromethyl)-2-methyloxirane2-(chloromethyl)oxirane2-(chloromethyl)-2-methyloxirane

Mechanistic Causality: Regioselectivity & Kinetics

When designing a synthetic route, understanding why a molecule behaves a certain way is more important than knowing what it does. The base-catalyzed cyclization of mixed halohydrins into epoxides is governed by a delicate balance of leaving group ability and steric crowding.

The Leaving Group Hierarchy (Br vs. Cl)

In mixed halohydrins, the base deprotonates the hydroxyl group to form an alkoxide intermediate, which then acts as an internal nucleophile[3]. Because the carbon-bromine bond (~280 kJ/mol) is weaker and more polarizable than the carbon-chlorine bond (~330 kJ/mol), the 4[4]. This regioselectivity ensures that the chlorine atom remains intact on the resulting epoxide, preserving a functional handle for downstream API elaboration.

The Steric Penalty of the Tertiary Alcohol

While 1-bromo-3-chloropropan-2-ol (a secondary alcohol) cyclizes rapidly, 1-bromo-3-chloro-2-methylpropan-2-ol possesses a tertiary alcohol. According to established kinetic models,5[5]. The bulky methyl group at the C2 position hinders the alkoxide from adopting the required anti-periplanar conformation for the intramolecular SN2 backside attack.

Regioselectivity A 1-bromo-3-chloro-2-methylpropan-2-ol (Tertiary Halohydrin) B Deprotonation (NaH) Forms Tertiary Alkoxide A->B Base Addition C Intramolecular SN2 Attack B->C Alkoxide Formation D Path A: C-Br Cleavage (Fast, Lower BDE) C->D Regioselective E Path B: C-Cl Cleavage (Slow, Higher BDE) C->E Disfavored F 2-(chloromethyl)-2-methyloxirane (Major Product) D->F -Br⁻ G 2-(bromomethyl)-2-methyloxirane (Trace/None) E->G -Cl⁻

Logic tree of regioselective epoxidation driven by leaving group kinetics.

Self-Validating Experimental Protocol: Regioselective Epoxidation

To overcome the steric hindrance of the tertiary alcohol in 1-bromo-3-chloro-2-methylpropan-2-ol, the choice of base is critical. We must use a strong,6[6]. If a nucleophilic base like NaOH were used, competitive intermolecular SN2 attack on the primary bromide would occur, leading to unwanted diol byproducts.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10 mmol of 1-bromo-3-chloro-2-methylpropan-2-ol in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent water from quenching the base or acting as a competing nucleophile.

  • Base Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add 11 mmol (1.1 equivalents) of NaH (60% dispersion in mineral oil) in small portions. Causality: The slight excess ensures complete deprotonation, while 0°C controls the exothermic evolution of hydrogen gas.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Causality: The tertiary alkoxide requires extended time at room temperature to overcome the steric activation energy barrier for cyclization.

  • In-Process Control (IPC): Monitor the reaction via GC-MS. Look for the disappearance of the halohydrin peak (m/z ~186/188) and the emergence of the 2-(chloromethyl)-2-methyloxirane peak.

  • Quench & Extraction: Carefully quench the reaction with 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow S1 1. Substrate Anhydrous THF S2 2. Deprotonation NaH at 0°C S1->S2 S3 3. Cyclization Stir at RT S2->S3 S4 4. IPC Check GC-MS Monitoring S3->S4 S5 5. Quench Aq. NH4Cl S4->S5 S6 6. Isolation Organic Extraction S5->S6

Step-by-step workflow for the controlled synthesis of mixed epoxides.

Strategic Recommendations

  • Choose 1-bromo-3-chloropropan-2-ol when rapid, high-yield synthesis of standard epichlorohydrin derivatives is required. The secondary alcohol provides minimal steric resistance, making it ideal for fast throughput.

  • Choose 1-bromo-3-chloro-2-methylpropan-2-ol when your target API requires a fully substituted quaternary carbon center (e.g., specific kinase inhibitors or specialized epoxy resins). While the cyclization is slower, the regioselectivity remains exceptionally high due to the Br/Cl differential, yielding highly complex, functionalized oxiranes that symmetric halohydrins (like 1,3-dichloro-2-methylpropan-2-ol) cannot efficiently produce.

References

  • Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. Available at: 3[3]

  • Wikipedia. Epoxide. Available at: 5[5]

  • Echemi. 1-bromo-3-chloro-2-methyl-2-propanol Product Description. Available at: 1[1]

  • LookChem. Cas 4540-44-7,1-bromo-3-chloropropan-2-ol. Available at:2[2]

  • Chemistry Steps. Preparation of Epoxides. Available at: 6[6]

  • Epoxy Resins: Chemistry and Technology. Halohydrin Reactivity and Regioselectivity. Available at: 4[4]

Sources

Validation

A Comparative Guide to Benchmarking Catalytic Efficiency for the Conversion of 1-bromo-3-chloro-2-methylpropan-2-ol

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral building blocks is a cornerstone of innovation. The vicinal halohydrin, 1-bromo-3-chloro-2-methylpropan-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral building blocks is a cornerstone of innovation. The vicinal halohydrin, 1-bromo-3-chloro-2-methylpropan-2-ol, represents a versatile substrate for the synthesis of highly functionalized epoxides, which are pivotal intermediates in the preparation of a wide array of pharmaceuticals and fine chemicals. The intramolecular cyclization of this halohydrin to its corresponding epoxide is a key transformation that can be achieved through various catalytic routes. This guide provides an in-depth technical comparison of different catalytic systems for this reaction, offering a robust framework and experimental protocols for benchmarking their efficiency.

The Significance of 1-bromo-3-chloro-2-methylpropan-2-ol and Its Transformation

1-bromo-3-chloro-2-methylpropan-2-ol is a prochiral molecule containing two different halogen atoms and a tertiary alcohol. This structure offers multiple reaction pathways, but the most synthetically valuable is its base-mediated intramolecular SN2 reaction to form a chiral epoxide. The efficiency and stereoselectivity of this ring-closure are highly dependent on the chosen catalytic system. An effective catalyst must facilitate the deprotonation of the hydroxyl group and the subsequent intramolecular nucleophilic attack, leading to the displacement of one of the halide leaving groups. The inherent structural features of the substrate, including the steric hindrance around the tertiary alcohol and the differential leaving group ability of bromide versus chloride, present a unique challenge and opportunity for catalyst development and selection.

Core Metrics for Benchmarking Catalytic Efficiency

To objectively compare different catalysts, it is crucial to employ standardized metrics. The most informative indicators of a catalyst's performance are the Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON) : This dimensionless quantity represents the total number of substrate molecules that a single catalyst molecule can convert into the desired product before becoming inactivated.[1][2][3] A higher TON indicates a more stable and robust catalyst. It is calculated as: TON = moles of product / moles of catalyst [4]

  • Turnover Frequency (TOF) : This metric, with units of inverse time (e.g., s-1 or h-1), quantifies the rate at which a single catalytic site converts substrate to product.[1][2][4] It reflects the intrinsic activity of the catalyst under specific reaction conditions. TOF is calculated as: TOF = TON / reaction time

It is imperative that when comparing catalysts, the TON and TOF values are determined under identical reaction conditions (temperature, pressure, substrate concentration, and solvent) to ensure a fair and accurate assessment.[1]

A Comparative Overview of Catalytic Systems

The conversion of 1-bromo-3-chloro-2-methylpropan-2-ol to its corresponding epoxide can be catalyzed by a variety of systems, each with its own set of advantages and limitations.

Biocatalysis: The Precision of Halohydrin Dehalogenases (HHDHs)

Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the reversible dehalogenation of vicinal halohydrins to form epoxides.[5][6][7] These enzymes have garnered significant industrial interest due to their often exceptional regio- and enantioselectivity, operating under mild, aqueous conditions.[8][9]

Mechanism of Action: HHDHs employ a catalytic triad, typically composed of serine, tyrosine, and arginine residues, to facilitate the deprotonation of the halohydrin's hydroxyl group.[6][8][10] The resulting alkoxide then performs an intramolecular nucleophilic attack on the adjacent carbon bearing a halogen, leading to the formation of the epoxide ring and the release of a halide ion.[6][7]

Advantages:

  • High Enantio- and Regioselectivity: HHDHs can often distinguish between enantiotopic leaving groups, leading to the formation of a single enantiomer of the epoxide product.[7][10]

  • Mild Reaction Conditions: These enzymes typically operate in aqueous buffers at or near room temperature and neutral pH, which is environmentally benign.[8]

  • High Catalytic Efficiency: Many HHDHs exhibit high turnover frequencies.

Disadvantages:

  • Substrate Specificity: The activity of a given HHDH can be highly dependent on the structure of the halohydrin substrate.

  • Operational Stability: As with many enzymes, HHDHs can be sensitive to high temperatures, organic solvents, and extreme pH values, which can limit their application in certain processes.[11]

  • Product Inhibition: In some cases, the epoxide product can inhibit the enzyme's activity.

Homogeneous Catalysis: Organocatalysts and Metal Complexes

Non-enzymatic homogeneous catalysts offer a broad scope of reactivity and are often more tolerant of a wider range of reaction conditions compared to their biological counterparts.

  • Organocatalysis: Chiral organocatalysts, such as those based on thiourea or cinchona alkaloids, can facilitate the dehydrohalogenation of halohydrins. These catalysts often function by activating the substrate through hydrogen bonding, thereby increasing the acidity of the hydroxyl group and facilitating its deprotonation by a mild base. While a powerful tool for many asymmetric transformations, their application to halohydrin cyclization is an area of ongoing research.[1][12]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving two immiscible phases. In the context of halohydrin cyclization, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a hydroxide or other basic anion from an aqueous phase to an organic phase containing the halohydrin substrate.[3][13] This facilitates the deprotonation and subsequent ring closure. The choice of the phase-transfer catalyst is critical for achieving high efficiency.[13]

Heterogeneous Catalysis: The Advantage of Recyclability

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of catalyst separation and recycling. For the conversion of 1-bromo-3-chloro-2-methylpropan-2-ol, solid-supported bases or basic ion-exchange resins could be employed. These materials can be easily filtered off at the end of the reaction, simplifying the workup procedure and allowing for their reuse.

Experimental Protocol for Benchmarking Catalytic Efficiency

This protocol provides a standardized workflow for comparing the performance of different catalysts for the cyclization of 1-bromo-3-chloro-2-methylpropan-2-ol.

Materials and Equipment
  • 1-bromo-3-chloro-2-methylpropan-2-ol (substrate)

  • Selected catalysts (e.g., HHDH, organocatalyst, phase-transfer catalyst)

  • Appropriate buffer or solvent system

  • Base (e.g., NaOH, K2CO3)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Reaction vessels (e.g., temperature-controlled vials or a jacketed reactor)

  • Magnetic stirrer and stir bars

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column (chiral if stereoselectivity is to be determined)

  • Quenching solution (e.g., dilute acid)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

Step-by-Step Methodology
  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve a known amount of 1-bromo-3-chloro-2-methylpropan-2-ol and the internal standard in the chosen solvent or buffer.

    • Add the catalyst at a predetermined concentration (e.g., 0.1 - 1 mol%).

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).

  • Initiation of the Reaction:

    • Initiate the reaction by adding a known amount of base. The choice and concentration of the base should be optimized for each catalytic system.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

    • Extract the organic components from the quenched aliquot with a suitable solvent.

  • Analysis:

    • Analyze the extracted samples by GC or HPLC to determine the concentration of the substrate and the epoxide product(s). This will allow for the calculation of conversion and yield.[14]

    • If a chiral column is used, the enantiomeric excess (ee) of the product can also be determined.

  • Data Calculation:

    • Calculate the conversion of the substrate and the yield of the product at each time point.

    • From the final yield and the initial amounts of substrate and catalyst, calculate the Turnover Number (TON).

    • From the initial reaction rate (determined from the slope of the concentration vs. time plot at the beginning of the reaction), calculate the Turnover Frequency (TOF).

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Data Processing prep1 Dissolve Substrate & Internal Standard prep2 Add Catalyst prep1->prep2 prep3 Equilibrate Temperature prep2->prep3 start Initiate with Base prep3->start monitor Withdraw & Quench Aliquots at Intervals start->monitor extract Extract Organics monitor->extract analyze GC/HPLC Analysis extract->analyze calculate Calculate Conversion, Yield, TON, TOF analyze->calculate HHDH_catalytic_cycle E E (HHDH) ES E-Substrate Complex E->ES + Halohydrin E_alkoxide E-Alkoxide Intermediate ES->E_alkoxide - H+ EP E-Product Complex E_alkoxide->EP - Halide EP->E + Epoxide

Caption: A simplified catalytic cycle for a halohydrin dehalogenase.

Conclusion

Benchmarking the catalytic efficiency for the conversion of 1-bromo-3-chloro-2-methylpropan-2-ol requires a systematic and objective approach. By employing standardized metrics such as TON and TOF, and by carefully controlling experimental parameters, researchers can make informed decisions about the most suitable catalytic system for their specific needs. While biocatalysts like HHDHs offer unparalleled selectivity for chiral synthesis, other systems such as phase-transfer and organocatalysis provide valuable alternatives with different operational advantages. The framework presented in this guide serves as a comprehensive starting point for the evaluation and optimization of catalysts for this important transformation, ultimately accelerating the development of novel and efficient synthetic routes to valuable chemical entities.

References

  • Sinha, N., Singhal, A., Sharma, D., & Chauhan, S. M. S. (2022). Facile Synthesis of Vicinal Halohydrins Via Organocatalytic Halogen Nucleophile-Induced Regioselective Opening of Epoxides. Letters in Organic Chemistry, 19(6), 490-497. [Link]

  • Schallmey, A., & Schallmey, M. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology, 100(18), 7827-7843. [Link]

  • Wikipedia contributors. (2023, December 1). Halohydrin dehalogenase. In Wikipedia, The Free Encyclopedia. Retrieved March 23, 2026, from [Link]

  • Tang, L., van Merode, M., & Janssen, D. B. (2010). A pH-based assay for high-throughput screening of halohydrin dehalogenase activity. Journal of Biomolecular Screening, 15(7), 847-852.
  • Perfectlight Technology. (2023, March 30). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? [Link]

  • de Jong, R. M., van der Sloot, A. M., & Janssen, D. B. (2006). Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. Journal of Bacteriology, 188(15), 5393-5402. [Link]

  • Halpern, M. (n.d.). Choosing a Catalyst for PTC Dehydrohalogenation. PTC Organics, Inc.[Link]

  • Poli, G. (n.d.). Basics of Catalysis and Kinetics. Unife. [Link]

  • Majeric Elenkov, M., Szymanski, W., & Janssen, D. B. (n.d.). Halohydrin dehalogenases (HHDH) are enzymes that catalyze the formation and conversion of epoxides. [Link]

  • Scribd. (n.d.). Understanding Catalyst Turnover Metrics. [Link]

  • van Hylckama Vlieg, J. E. T., & Janssen, D. B. (2001). Improved Catalytic Properties of Halohydrin Dehalogenase by Modification of the Halide-Binding Site. Biochemistry, 40(38), 11439-11447. [Link]

  • Chem DB. (2016, July 4). 촉매와 관련한 용어 (TON, TOF, Conversion..)와 분석 방법. Tistory. [Link]

  • Kozuch, S., & Martin, J. M. L. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. [Link]

  • ResearchGate. (n.d.). Catalytic mechanism of halohydrin dehalogenases in dehalogenation and epoxide ring opening; residue numbering according to HheC. [Link]

  • Majeric Elenkov, M., et al. (2023). Impact of organic solvents on the catalytic performance of halohydrin dehalogenase. Applied Microbiology and Biotechnology, 107(7-8), 2415-2426. [Link]

  • Schallmey, A., et al. (2022). Characterization of a new G-type halohydrin dehalogenase with enhanced catalytic activity. ChemRxiv. [Link]

  • Findrik, Z., et al. (2021). Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach. Reaction Chemistry & Engineering, 6(6), 1015-1026. [Link]

  • Schallmey, A., & Schallmey, M. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. SpringerLink. [Link]

  • FULIR. (2021, January 22). Halohydrin dehalogenase-catalysed synthesis of fluorinated aromatic chiral building blocks. [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-2-methylpropan-2-ol. [Link]

  • NIST. (n.d.). 1-bromo-3-chloropropan-2-ol. NIST WebBook. [Link]

  • SpectraBase. (n.d.). 1-Bromo-3-chloro-2-methyl-propane - Optional[1H NMR]. [Link]

  • PubChemLite. (n.d.). 1-bromo-3-chloro-2-methylpropane (C4H8BrCl). [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-3-chloro-2-methylpropan-2-ol proper disposal procedures

As a Senior Application Scientist overseeing chemical workflows and laboratory safety, I frequently observe that the most critical point of failure in waste management occurs not at the facility level, but during the bul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical workflows and laboratory safety, I frequently observe that the most critical point of failure in waste management occurs not at the facility level, but during the bulking and segregation phase at the bench.

1-Bromo-3-chloro-2-methylpropan-2-ol is a highly functionalized halohydrin widely utilized as an intermediate in drug development and organic synthesis. Its disposal is not a trivial matter of simply pouring it into a generic waste carboy. Because it contains both bromine and chlorine atoms adjacent to a hydroxyl group, mishandling this compound can lead to severe regulatory violations, exponential disposal costs, and dangerous in-situ chemical reactions.

The following guide provides a comprehensive, causality-driven protocol for the safe disposal of 1-Bromo-3-chloro-2-methylpropan-2-ol, designed specifically for researchers and drug development professionals.

Chemical Hazard Profile & Mechanistic Causality

To understand how to dispose of this chemical, we must first understand why standard disposal methods fail. The procedures outlined in this guide are dictated by three core mechanistic and logistical causalities:

A. The Epoxide Risk (Reactivity Causality)

1-Bromo-3-chloro-2-methylpropan-2-ol is a halohydrin. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide rapidly undergoes an intramolecular SN​2 reaction, attacking the adjacent halogen-bearing carbon and displacing the halide to form an epoxide (oxirane)[1]. Because bromine is a superior leaving group compared to chlorine, exposure to basic waste streams will preferentially synthesize 2-(chloromethyl)-2-methyloxirane.

The Danger: Epoxides are highly reactive, volatile alkylating agents. If a researcher indiscriminately mixes this halohydrin waste with basic aqueous washes (e.g., NaOH, amines), it will trigger an exothermic reaction inside the sealed waste carboy, potentially leading to over-pressurization, container rupture, and the release of mutagenic gases.

B. The Corrosivity Risk (Storage Causality)

Halogenated organic compounds can slowly hydrolyze or dissociate over time, especially in the presence of trace moisture, releasing hydrohalic acids such as hydrogen chloride (HCl) and hydrogen bromide (HBr)[2]. If stored in standard metal safety cans, these acids will rapidly corrode the metal, leading to catastrophic structural failure and toxic leaks.

C. The Incineration Risk (Logistical Causality)

Under EPA regulations, halogenated solvents must be strictly segregated from non-halogenated solvents[3][4]. When incinerated, halogens produce highly corrosive gases that require specialized, expensive scrubber systems. Mixing even a small amount of 1-Bromo-3-chloro-2-methylpropan-2-ol into a non-halogenated waste drum ruins the entire batch for standard solvent recovery or fuels blending, effectively doubling the disposal cost for the facility[3].

Operational Protocol: Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system : by strictly gating the transfer of waste behind a pH verification step, the workflow inherently validates that the subsequent storage conditions will remain chemically stable.

Step 1: Pre-Disposal pH Verification (Critical)

  • Action: Before transferring the reaction mixture containing 1-Bromo-3-chloro-2-methylpropan-2-ol into any bulk accumulation container, test the pH of the solution using universal indicator paper.

  • Validation: The pH must be neutral or slightly acidic (pH 4–7). If the solution is basic (pH > 7), carefully neutralize it with a mild acid (e.g., 1M Citric Acid or dilute HCl) to prevent base-catalyzed epoxide formation.

Step 2: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined carboy specifically designated for halogenated waste.

  • Validation: Visually confirm the container is non-metallic to prevent halide-induced corrosion[2].

Step 3: Waste Segregation & Bulking

  • Action: Transfer the neutralized mixture exclusively into the "Halogenated Organic Waste" stream.

  • Validation: Ensure the receiving container does not contain incompatible chemicals (e.g., strong oxidizers, reactive metals, or concentrated bases).

Step 4: EPA RCRA Labeling & Documentation

  • Action: Immediately affix a Hazardous Waste tag to the container.

  • Validation: Clearly list "1-Bromo-3-chloro-2-methylpropan-2-ol" and check the boxes for both Toxic and Halogenated . Do not use abbreviations.

Step 5: Secondary Containment & EH&S Transfer

  • Action: Store the sealed HDPE carboy in a secondary polypropylene containment bin. Keep the lid securely closed at all times unless actively adding waste[3]. Contact your Environmental Health and Safety (EH&S) department for pickup and high-temperature incineration.

Data Presentation: Waste Segregation Matrix

To prevent cross-contamination, laboratory personnel should utilize the following matrix when classifying waste streams associated with halohydrin synthesis.

Table 1: Waste Segregation Matrix for Halohydrin Intermediates

Waste CategoryExample ConstituentsRequired ContainerDisposal RouteHazard / Cost Impact
Halogenated Organic 1-Bromo-3-chloro-2-methylpropan-2-ol, DCM, ChloroformHDPE or PTFE-linedHigh-Temp Incineration (with HX scrubbers)High Cost. Strict segregation required to prevent infrastructure damage.
Non-Halogenated Organic Acetone, Ethanol, Hexane, Ethyl AcetateMetal Safety Can or HDPEFuels Blending / Solvent RecoveryLower Cost. Batch is ruined if contaminated with halogens.
Aqueous Basic Waste NaOH washes, Amines, PyridinePolyethyleneAqueous Treatment / NeutralizationCRITICAL HAZARD. Mixing with halohydrins generates reactive epoxides.

Visualization: Waste Stream Workflow

The following decision matrix illustrates the logical flow for processing 1-Bromo-3-chloro-2-methylpropan-2-ol at the bench to ensure safety and compliance.

G Start 1-Bromo-3-chloro-2-methylpropan-2-ol Waste Stream CheckpH Check pH of Mixture Start->CheckpH IsBasic Is pH > 7? (Contains Bases/Amines?) CheckpH->IsBasic Danger STOP: Epoxide Formation Risk! Do not mix. Neutralize carefully. IsBasic->Danger Yes (Basic) Container Select HDPE Container (NO Metal Cans) IsBasic->Container No (Neutral/Acidic) Danger->Container After Neutralization Segregate Segregate as: Halogenated Organic Waste Container->Segregate Label Label: Hazardous Waste (Contains Br, Cl) Segregate->Label Dispose EH&S High-Temp Incineration (with HX Scrubbers) Label->Dispose

Figure 1: Decision matrix for the safe segregation and disposal of 1-Bromo-3-chloro-2-methylpropan-2-ol.

References

  • 7.2 Organic Solvents, Cornell University Environment, Health and Safety. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9kkuhGJUy3hK21L4UP5E68houoz-9uffBITTVjiSC2F6ZKhtpnt6S_N2-p5b0FH7yGESHTxqcCMhoOSdlJxk2DTWCQ_lQ0HzhvIxG0sjk2u6lQUTdyyWUqfNgBxA4xCE0Bf2vpk8azWX7Y-UcShz0wOI6q6-oM3c8K7PU9GhZMQJML_vTS7CH4RE4vWzWfNW_biyxGgRnjIKVf7Mb5WKcwVEbarujezDyvGyQm_z0pfA=]
  • Halogenated Solvents SOP, Washington State University Environmental Health & Safety. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRAghzOE6HCiQJ4IkQOCaiaIj-4vM59vM0QKy2oBKibAQiGqhUq35so6Frx_S1s3w6BmoBpBXSxdu0vOgezSsFauDDKgt77JpNVEYtYnsJQaVDnJ9TBFe-Fq4ugxWvaYP5Qwnmu8mV-y22IV-2UQsoSll5mitKq4TIX0fCGdXqPTnfsfEotv4K3hSh31FtuQZnIZKnTOUUkAySpaJIgw==]
  • Epoxides - The Outlier Of The Ether Family, Master Organic Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElQOkso4sJy0lAR3EigoproX79ZBLQB06jXI8X8O8D7AnhyQiA83MNtZDs4ORybUXxHDavPPyD6dRoRhKDVaWBlkNki8XRBd5srVpkkUMOZeGdx_XCS_hPdYsf-tyQ_6vkNqwRO7v4d6D1sIXRwikr45QyNu7GVbGmkXKFxoBscHJBChp5_ICL60C8YXTFCJkSO5WqOzc=]
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes, US Environmental Protection Agency (EPA). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERUMwSVBInjdGYVR-OcVZBc08bt9kXjPsfXYNYbUMvIaR3IMA4B2lEMok1wOh_F9qNdaLSKaVuFX4SNqlGklRKLSuQnsvvZtMn1oH6VG-ja_ltjwV82B-uVeaH1pJ-QzPDSq5ahzmOLJHCvfZMvQKbO0c2Zwv2qSwyAvdd4s7Yhd_1j2XicIBS3_dzx5qjB25MIYy9G5Uyw7v7pn7qbQ==]
  • Chapter 16: Using Halohydrins to Synthesise Epoxides, University of Calgary, Department of Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNFKmzDAr0FwWAne8g3R3FK9n2hMmhoA652WiRujU_N352ytaNy78CTHwC2JiXMYVwidYCFamVAh2cZJc8Abq-LcF1neXUyJH8AjGXhZPfEyuUe-KjBA-mAY3sZEMcZPb_7zn5KN4u5OyNm34-P42LsTi28lLCmbxRTQYP62Tl]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-3-chloro-2-methylpropan-2-ol
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